SGC6870N
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C23H21BrN2O2S |
|---|---|
Molekulargewicht |
469.4 g/mol |
IUPAC-Name |
(5S)-4-(5-bromothiophene-2-carbonyl)-5-(3,5-dimethylphenyl)-7-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C23H21BrN2O2S/c1-13-4-5-18-17(11-13)22(16-9-14(2)8-15(3)10-16)26(12-21(27)25-18)23(28)19-6-7-20(24)29-19/h4-11,22H,12H2,1-3H3,(H,25,27)/t22-/m0/s1 |
InChI-Schlüssel |
NIPTUMFVYBXSMZ-QFIPXVFZSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
What is the difference between SGC6870 and SGC6870N?
An In-depth Technical Guide to the PRMT6 Inhibitor SGC6870 and its Negative Control, SGC6870N
Introduction
Protein arginine methyltransferase 6 (PRMT6) is a key enzyme that catalyzes the monomethylation and asymmetric dimethylation of arginine residues on histone and non-histone proteins. Its activity is implicated in various cellular processes, and its dysregulation is associated with multiple cancers, making it a significant target for therapeutic development. This guide details the discovery and characterization of SGC6870, a first-in-class, potent, and highly selective allosteric inhibitor of PRMT6.[1][2][3] It also describes its enantiomer, this compound, which is inactive against PRMT6 and serves as an essential negative control for rigorous biological studies.[1][2][3][4]
SGC6870 emerged from the chiral separation of a racemic compound.[1] SGC6870 is the (R)-enantiomer and the active inhibitor, while this compound is the (S)-enantiomer and is inactive.[1][5] This stereospecificity provides a valuable toolset for researchers to dissect the biological functions of PRMT6, allowing for the differentiation of on-target effects from off-target or compound-specific artifacts.
Comparative Quantitative Data
The key distinction between SGC6870 and this compound lies in their differential activity against PRMT6. This is quantified through various biochemical and cellular assays.
Table 1: General Properties and In Vitro Potency
| Property | SGC6870 | This compound |
| Chemical Name | (R)-4-(5-Bromothiophene-2-carbonyl)-5-(3,5-dimethylphenyl)-7-methyl-1,3,4,5-tetrahydro-2H-benzo[e][1][4]diazepin-2-one[6] | (S)-4-(5-Bromothiophene-2-carbonyl)-5-(3,5-dimethylphenyl)-7-methyl-1,3,4,5-tetrahydro-2H-benzo[e][1][4]diazepin-2-one[7] |
| Target | Protein Arginine Methyltransferase 6 (PRMT6)[1][5][8][9][10] | Inactive against PRMT6[1][4][5] |
| Mechanism of Action | Allosteric Inhibitor[1][5][8] | Negative Control[1][4][5][7] |
| Biochemical IC50 | 77 ± 6 nM[1][5][8] | > 50 µM[1] |
Table 2: Cellular Activity
| Assay | SGC6870 | This compound |
| Cellular Target Engagement (HEK293T cells) | ||
| Inhibition of H3R2 asymmetric dimethylation (IC50) | 0.8 ± 0.2 µM[5] (or 0.9 µM[9]) | Inactive |
| Inhibition of H4R3me2 dimethylation (IC50) | 0.6 µM[9] | Inactive |
| Recommended Cellular Concentration | Up to 5 µM[11] | Used at equivalent concentrations to SGC6870 |
Table 3: Selectivity Profile
| Target Panel | SGC6870 Activity | This compound Activity |
| Methyltransferases (Panel of 33, including 8 PRMTs, 21 PKMTs, 3 DNMTs, 1 RNA methyltransferase) | Potently inhibited PRMT6; no significant inhibition of the other 32 methyltransferases at 1 µM and 10 µM.[1][11] | No significant inhibition of any of the 33 methyltransferases at 1 µM or 10 µM.[1][11] |
| Non-epigenetic Targets (GPCRs, ion channels, transporters, other enzymes) | Remarkably selective for PRMT6 at 1 µM.[1][11] | Not reported, but assumed inactive based on primary target data. |
Mechanism of Action and Stereospecificity
SGC6870 is a time-dependent inhibitor that binds to a unique, induced allosteric pocket on PRMT6, distinct from the substrate or cofactor (S-adenosylmethionine, SAM) binding sites.[1][2][3] This allosteric binding mechanism was revealed through kinetic studies and the co-crystal structure of the PRMT6-SGC6870 complex.[1][2] The (R)-enantiomer (SGC6870) fits effectively into this pocket, leading to potent inhibition, whereas the (S)-enantiomer (this compound) is inactive, highlighting a strict stereochemical requirement for binding and inhibition.[1]
Caption: PRMT6 signaling pathway and points of intervention.
The diagram above illustrates the catalytic function of PRMT6 and the distinct effects of the two enantiomers. SGC6870 acts as an allosteric inhibitor, preventing the methylation of substrates, while this compound does not interact productively with the enzyme.
Caption: Logical relationship between SGC6870 and this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of these chemical probes. Below are generalized protocols for key experiments cited in the characterization of SGC6870 and this compound.
Biochemical PRMT6 Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of PRMT6 by measuring the transfer of a radiolabeled methyl group from SAM to a substrate.
-
Principle: Recombinant PRMT6 enzyme is incubated with the test compound (SGC6870 or this compound). The enzymatic reaction is initiated by adding a histone peptide substrate (e.g., Histone H4 1-24 peptide) and radiolabeled [³H]-SAM. The amount of radioactivity incorporated into the peptide is proportional to enzyme activity.
-
Materials:
-
Recombinant human PRMT6
-
Histone H4 peptide substrate
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
Test compounds (SGC6870, this compound) dissolved in DMSO
-
Assay Buffer (e.g., Tris-HCl, pH 8.0, with DTT and EDTA)
-
Phosphocellulose paper or filter plates
-
Scintillation fluid and counter
-
-
Methodology:
-
Prepare serial dilutions of the test compounds.
-
Add PRMT6 enzyme and the test compound to a microplate well. Due to the time-dependent nature of SGC6870, a pre-incubation period (e.g., up to 2 hours) is critical to allow the inhibitor to reach equilibrium with the enzyme.[1]
-
Initiate the reaction by adding the peptide substrate and [³H]-SAM mixture.
-
Incubate at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the reaction mixture to phosphocellulose paper/filters, which bind the peptide substrate but not the free [³H]-SAM.
-
Wash the filters to remove unincorporated [³H]-SAM.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Target Engagement Assay (In-Cell Western)
This assay assesses the ability of the compounds to inhibit PRMT6 activity within a cellular context by measuring the levels of a specific histone methylation mark.
-
Principle: Cells (e.g., HEK293T) overexpressing PRMT6 are treated with the compounds. The cells are then fixed, and antibodies specific to the methylated substrate (e.g., asymmetric dimethylarginine on Histone 3 at Arginine 2, H3R2me2a) and a loading control are used to quantify target inhibition.[5][9]
-
Materials:
-
HEK293T cells
-
PRMT6 expression vector
-
Cell culture medium and supplements
-
Test compounds (SGC6870, this compound)
-
Primary antibodies: anti-H3R2me2a, anti-total Histone H3 (or another loading control)
-
Fluorescently-labeled secondary antibodies
-
Microplate reader with imaging capabilities
-
-
Methodology:
-
Seed cells in a 96-well plate and transfect with the PRMT6 expression vector.
-
Treat the cells with a range of concentrations of SGC6870 or this compound for a specified period (e.g., 24-48 hours).
-
Fix, permeabilize, and block the cells within the wells.
-
Incubate with the primary antibody cocktail overnight.
-
Wash and incubate with the corresponding fluorescently-labeled secondary antibodies.
-
Scan the plate using an imaging plate reader to quantify the fluorescence intensity for the methylation mark and the loading control.
-
Normalize the methylation signal to the loading control signal.
-
Calculate the cellular IC50 value, representing the concentration of the inhibitor required to reduce the specific histone methylation mark by 50%.
-
Caption: Generalized workflows for biochemical and cellular assays.
Conclusion
The primary and critical difference between SGC6870 and this compound is their stereochemistry, which dictates their biological activity. SGC6870, the (R)-enantiomer, is a potent and selective allosteric inhibitor of PRMT6, effective in both biochemical and cellular environments.[1][5] In stark contrast, this compound, the (S)-enantiomer, is inactive against PRMT6 and serves as an ideal negative control.[1][4][5] The availability of this active/inactive pair is invaluable for the scientific community, enabling researchers to confidently attribute observed biological effects to the specific inhibition of PRMT6, thereby facilitating the exploration of its role in health and disease.[1][2]
References
- 1. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SGC6870 | Structural Genomics Consortium [thesgc.org]
- 6. SGC 6870 | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]
- 7. SGC 6870N | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. SGC6870 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Probe SGC6870 | Chemical Probes Portal [chemicalprobes.org]
SGC6870N: A Validated Negative Control for Elucidating PRMT6 Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 6 (PRMT6) is a key epigenetic regulator implicated in a variety of cellular processes, including transcriptional regulation, DNA damage repair, and signal transduction. Its dysregulation has been linked to several diseases, most notably cancer, making it an attractive target for therapeutic intervention. The development of potent and selective chemical probes is crucial for dissecting the biological functions of PRMT6. SGC6870 is a first-in-class, potent, and selective allosteric inhibitor of PRMT6. To ensure rigorous and reproducible research, a well-characterized negative control is indispensable. This technical guide details the use of SGC6870N, the inactive (S)-enantiomer of SGC6870, as a negative control for studying PRMT6 inhibition. This document provides a comprehensive overview of the comparative biochemical and cellular activities of SGC6870 and this compound, detailed experimental protocols for their use, and diagrams of relevant signaling pathways and experimental workflows.
Introduction to this compound as a Negative Control
SGC6870 is a potent and selective allosteric inhibitor of PRMT6, with a reported IC50 of approximately 77 nM in biochemical assays.[1][2][3] In contrast, this compound is the (S)-enantiomer of SGC6870 and serves as an ideal negative control.[3][4] Due to its stereochemical difference, this compound is inactive against PRMT6, exhibiting an IC50 greater than 50 µM.[2] This significant difference in potency, despite the minimal structural change, allows researchers to distinguish the on-target effects of PRMT6 inhibition from any potential off-target or compound-specific effects. The use of such a paired active/inactive probe system is a cornerstone of robust chemical biology research.
Data Presentation: SGC6870 vs. This compound
The following tables summarize the quantitative data comparing the activity of SGC6870 and its inactive enantiomer, this compound.
Table 1: In Vitro Biochemical Activity against PRMT6
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| SGC6870 | PRMT6 | 77 ± 6 | Radiometric | [2] |
| This compound | PRMT6 | > 50,000 | Radiometric | [2] |
Table 2: Cellular Activity in HEK293T Cells
| Compound | Cellular Target | IC50 (µM) | Assay Type | Reference |
| SGC6870 | H3R2me2a Reduction | 0.9 ± 0.1 | Western Blot | |
| SGC6870 | H4R3me2a Reduction | 0.6 ± 0.1 | Western Blot | |
| This compound | H3R2me2a Reduction | > 10 | Western Blot | [3] |
| This compound | H4R3me2a Reduction | > 10 | Western Blot | [3] |
Table 3: Selectivity against other Methyltransferases
| Compound | Concentration (µM) | Number of Methyltransferases Tested | Significant Inhibition Observed (excluding PRMT6) | Reference |
| SGC6870 | 1 and 10 | 33 | None | [3] |
| This compound | 1 and 10 | 33 | None | [3] |
Experimental Protocols
In Vitro PRMT6 Inhibition Assay (Radiometric)
This protocol is adapted from the methods described in Shen Y, et al. J Med Chem. 2021.[2]
Materials:
-
Recombinant human PRMT6
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Histone H3 peptide (substrate)
-
SGC6870 and this compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM DTT)
-
Scintillation cocktail
Procedure:
-
Prepare serial dilutions of SGC6870 and this compound in DMSO.
-
In a 96-well plate, add PRMT6 enzyme to the assay buffer.
-
Add the diluted compounds to the wells and pre-incubate with the enzyme for 2 hours.
-
Initiate the reaction by adding the histone H3 peptide substrate and [³H]-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
Cellular Western Blot for Histone Methylation
This protocol is based on the methodology used to assess the cellular activity of SGC6870 and this compound.[2]
Materials:
-
HEK293T cells
-
Plasmids for FLAG-tagged PRMT6
-
Lipofectamine 3000
-
SGC6870 and this compound
-
RIPA lysis buffer with protease inhibitors
-
Primary antibodies: anti-H3R2me2a, anti-H4R3me2a, anti-Histone H3, anti-FLAG
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Seed HEK293T cells in 6-well plates.
-
Transfect the cells with FLAG-tagged PRMT6 plasmids using Lipofectamine 3000 according to the manufacturer's instructions.
-
After 24 hours, treat the cells with varying concentrations of SGC6870 or this compound for 20 hours.
-
Wash the cells with PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of H3R2me2a and H4R3me2a to total Histone H3.
Cellular Thermal Shift Assay (CETSA)
This is a generalized protocol for CETSA that can be adapted for PRMT6 target engagement studies.
Materials:
-
Cells expressing PRMT6
-
SGC6870 and this compound
-
PBS with protease inhibitors
-
Thermal cycler
-
Lysis buffer (e.g., Tris-HCl, NaCl, NP-40, protease inhibitors)
Procedure:
-
Treat cells with SGC6870, this compound, or vehicle control for a specified time.
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble PRMT6 in the supernatant by Western blot.
-
A shift in the melting curve to a higher temperature in the presence of SGC6870 would indicate target engagement. No significant shift is expected with this compound.
Signaling Pathways and Experimental Workflows
PRMT6 Signaling Pathways
PRMT6 is involved in multiple signaling pathways, often acting as a transcriptional co-regulator. Its activity can influence gene expression by methylating histone and non-histone proteins.
References
The Role of SGC6870N as a Negative Control in Epigenetic Studies of PRMT6
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of epigenetic research, the development of potent and selective chemical probes is paramount to dissecting the biological functions of specific enzymes and validating them as therapeutic targets. Protein arginine methyltransferase 6 (PRMT6) has emerged as a significant player in various cellular processes, and its dysregulation is implicated in multiple cancers. SGC6870 is a first-in-class, potent, and selective allosteric inhibitor of PRMT6.[1][2][3][4][5][6] To rigorously validate the on-target effects of SGC6870, its inactive enantiomer, SGC6870N, was developed as a crucial negative control.[1][2][3][7] This technical guide delineates the mechanism of action of SGC6870 and the essential role of this compound in ensuring the specificity of experimental findings in epigenetic studies.
This compound: The Inactive Enantiomer for Rigorous Experimental Control
This compound is the (S)-enantiomer of SGC6870 and is inactive against PRMT6.[2][4][6] Its primary and critical function in epigenetic research is to serve as a negative control in experiments involving its active counterpart, SGC6870.[1][2][3][7] By using this compound alongside SGC6870, researchers can distinguish the biological effects stemming specifically from the inhibition of PRMT6 from any potential off-target effects of the chemical scaffold. This is a fundamental aspect of rigorous chemical biology and drug discovery, ensuring that the observed cellular phenotypes are a direct consequence of modulating the intended target.
SGC6870: A Potent and Selective Allosteric Inhibitor of PRMT6
To appreciate the role of this compound, it is essential to understand the properties of the active compound, SGC6870.
-
Target: Protein Arginine Methyltransferase 6 (PRMT6)
-
Mechanism of Action: SGC6870 is an allosteric inhibitor, meaning it binds to a site on the PRMT6 enzyme that is distinct from the active site.[1][2][3][6] This binding event induces a conformational change in the enzyme, leading to the inhibition of its methyltransferase activity.
-
Potency: SGC6870 is a potent inhibitor of PRMT6 with a reported half-maximal inhibitory concentration (IC50) of 77 nM in biochemical assays.[1][4][5][6]
-
Selectivity: Extensive screening has demonstrated that SGC6870 exhibits outstanding selectivity for PRMT6 over a broad panel of other methyltransferases and non-epigenetic targets.[1][4]
-
Cellular Activity: SGC6870 is cell-active and has been shown to inhibit the methylation of PRMT6 substrates in cellular contexts.[1][2][3][4][6]
Quantitative Data Summary
The following table summarizes the key quantitative data for both SGC6870 and this compound, highlighting their distinct properties.
| Compound | Target | Biochemical IC50 | Cellular Activity | Function |
| SGC6870 | PRMT6 | 77 ± 6 nM[1][4][6] | Active Inhibitor[1][2][3][4][6] | Potent and selective allosteric inhibitor of PRMT6 for studying its biological roles. |
| This compound | PRMT6 | Inactive[1][2][6] | Inactive[1][2][6] | Negative control to validate that the effects of SGC6870 are on-target. |
Mandatory Visualizations
Relationship between SGC6870, this compound, and PRMT6
Caption: SGC6870 binds to and inhibits PRMT6, leading to a biological effect, while this compound does not.
Experimental Workflow for Validating On-Target PRMT6 Inhibition
Caption: A logical workflow demonstrating the use of SGC6870 and this compound to validate on-target effects.
Experimental Protocols
The following are detailed methodologies for key experiments involving SGC6870 and this compound, adapted from the primary literature.
In Vitro PRMT6 Inhibition Assay (Radiometric)
This assay is used to determine the IC50 of inhibitors against PRMT6.
-
Materials:
-
Recombinant human PRMT6
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
Histone H3 peptide (or other suitable substrate)
-
SGC6870 and this compound dissolved in DMSO
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20)
-
Scintillation cocktail
-
Microplates (e.g., 96-well)
-
Filter paper and filter apparatus
-
-
Procedure:
-
Prepare a serial dilution of SGC6870 and this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In each well of the microplate, add the PRMT6 enzyme.
-
Add the diluted inhibitor (SGC6870 or this compound) or vehicle (DMSO) to the respective wells.
-
Incubate the enzyme with the inhibitor for a defined period (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiate the methyltransferase reaction by adding a mixture of the histone H3 peptide and ³H-SAM.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter paper and wash to remove unincorporated ³H-SAM.
-
Place the filter paper in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular PRMT6 Inhibition Assay (Western Blot)
This assay assesses the ability of the inhibitor to block PRMT6 activity within cells by measuring the methylation status of a known substrate.
-
Materials:
-
Cell line of interest (e.g., HEK293T, cancer cell lines)
-
SGC6870 and this compound dissolved in DMSO
-
Cell lysis buffer
-
Primary antibodies: anti-H3R2me2a (asymmetric dimethylarginine at Histone H3 Arginine 2), anti-total Histone H3
-
Secondary antibody (e.g., HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of SGC6870, this compound, or vehicle (DMSO) for a specified duration (e.g., 24-48 hours).
-
Harvest the cells and lyse them in lysis buffer to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the methylated substrate (e.g., anti-H3R2me2a) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total Histone H3) to serve as a loading control.
-
Quantify the band intensities to determine the extent of inhibition of substrate methylation.
-
Conclusion
This compound is an indispensable tool in the study of PRMT6 biology. Its inactivity against the target enzyme provides a rigorous and essential control to ensure that the cellular and physiological effects observed with its active enantiomer, SGC6870, are a direct result of PRMT6 inhibition. The proper use of such paired active/inactive probes is a cornerstone of high-quality chemical biology research and is critical for the validation of epigenetic targets in drug discovery. This guide provides the foundational knowledge and experimental frameworks for the effective utilization of SGC6870 and this compound in advancing our understanding of PRMT6 in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. SGC6870 | Structural Genomics Consortium [thesgc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
The Role of PRMT6 in Oncology and the Utility of SGC6870N as a Negative Control
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 6 (PRMT6) is a type I protein arginine methyltransferase that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates. This post-translational modification plays a crucial role in various cellular processes, including gene transcription, cell cycle regulation, and DNA damage repair. Emerging evidence has implicated the dysregulation of PRMT6 in the pathogenesis of numerous cancers, positioning it as a compelling therapeutic target. This technical guide provides a comprehensive overview of the role of PRMT6 in cancer, with a focus on its signaling pathways and the application of specific molecular tools for its study. A key focus is the use of SGC6870N as a negative control for its potent and selective active enantiomer, SGC6870, a valuable asset in delineating PRMT6-specific functions.
The Dual Role of PRMT6 in Cancer
PRMT6 exhibits a context-dependent role in cancer, acting as either an oncogene or a tumor suppressor depending on the specific cancer type and cellular context. Its primary mechanism of action involves the methylation of histone H3 at arginine 2 (H3R2me2a), a mark generally associated with transcriptional repression. Additionally, PRMT6 methylates a variety of non-histone proteins, thereby modulating their function and impacting downstream signaling pathways.
PRMT6 as an Oncogene
In several cancers, elevated expression of PRMT6 is associated with tumor progression, metastasis, and poor prognosis.[1][2] Upregulation of PRMT6 has been observed in lung adenocarcinoma, prostate cancer, and endometrial cancer, where it promotes cell proliferation, migration, and invasion.[1][2][3]
PRMT6 as a Tumor Suppressor
Conversely, in some malignancies, PRMT6 has been reported to have tumor-suppressive functions. For instance, in certain contexts, PRMT6 can inhibit the migration and invasion of prostate cancer cells.[3] This dual functionality underscores the complexity of PRMT6 signaling and the need for careful investigation in different cancer models.
Quantitative Data on PRMT6 Expression and Inhibition
To facilitate comparative analysis, the following tables summarize key quantitative data regarding PRMT6 expression in various cancers and the inhibitory profile of the selective PRMT6 inhibitor, SGC6870.
Table 1: Dysregulation of PRMT6 Expression in Human Cancers
| Cancer Type | Expression Status | Quantitative Data | Reference |
| Lung Adenocarcinoma (LUAD) | Upregulated | Significantly higher immunohistochemistry scores in tumor tissues compared to matched normal adjacent tissues (P<0.001) in a cohort of 85 patients. | [1] |
| Prostate Cancer (PCa) | Upregulated | Significantly overexpressed in 89% of tumors compared to matched normal samples (n=52, p<0.0001). Analysis of TCGA data also showed significant overexpression in PCa tissues (p<0.0001). | [2] |
| Endometrial Cancer (EMC) | Upregulated | Found to be upregulated at both mRNA and protein levels in EMC tissues compared to adjacent non-tumorous tissues. | [3][4] |
Table 2: Inhibitory Activity of SGC6870 against PRMT6
| Assay Type | Target | IC50 | Negative Control (this compound) | Reference |
| Biochemical Assay | Recombinant Human PRMT6 | 77 ± 6 nM | Inactive | [5][6][7] |
| Cellular Assay (HEK293T) | H3R2 asymmetric dimethylation | 0.8 ± 0.2 µM | Inactive | [8] |
Key Signaling Pathways Involving PRMT6
PRMT6 exerts its influence on cancer progression through the modulation of critical signaling pathways. Two of the most well-characterized pathways are the p21-mediated cell cycle regulation and the PI3K/AKT/mTOR signaling cascade.
PRMT6 and the p21 Signaling Pathway
PRMT6 plays a significant role in regulating the cell cycle through its interaction with the cyclin-dependent kinase inhibitor p21 (CDKN1A). PRMT6 can directly methylate p21, leading to its cytoplasmic localization and subsequent inactivation.[9] This prevents p21 from performing its tumor-suppressive function of inhibiting cell cycle progression in the nucleus.
PRMT6 and the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. PRMT6 has been shown to activate this pathway in endometrial and prostate cancer.[2][3] The precise mechanism of activation is still under investigation but may involve the methylation of upstream regulators or direct interaction with pathway components.
Experimental Protocols
Precise and reproducible experimental protocols are essential for studying the function of PRMT6. The following sections provide detailed methodologies for key assays.
Western Blotting for PRMT6 and Downstream Targets
This protocol allows for the detection and quantification of PRMT6, p21, and phosphorylated AKT.
Materials:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20, TBST)
-
Primary antibodies (e.g., anti-PRMT6, 1:1000 dilution; anti-p21, 1:1000 dilution; anti-phospho-AKT (Ser473), 1:1000 dilution)[8][10]
-
HRP-conjugated secondary antibody (1:5000 dilution)
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Heat samples at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run at 100V.
-
Transfer: Transfer proteins to a PVDF membrane at 100V for 1 hour.
-
Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add chemiluminescent substrate and visualize the bands using an imaging system.
Chromatin Immunoprecipitation (ChIP) for PRMT6 Occupancy
This protocol is used to determine the direct binding of PRMT6 to the promoter region of target genes, such as p21.
References
- 1. p21 Monoclonal Antibody (R.229.6) (MA5-14949) [thermofisher.com]
- 2. p21 Waf1/Cip1 (12D1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. medium.com [medium.com]
- 4. origene.com [origene.com]
- 5. Anti-p21 Antibodies | Invitrogen [thermofisher.com]
- 6. SimpleChIP® Human CDKN1A Promoter Primers | Cell Signaling Technology [cellsignal.com]
- 7. PRMT6 Monoclonal Antibody (4G2) (MA5-15584) [thermofisher.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. RESISTANCE TO PLATINUM-BASED CHEMOTHERAPY IN LUNG CANCER CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Enantiomeric Specificity of SGC6870: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGC6870 is a first-in-class, potent, and highly selective allosteric inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3][4][5] PRMT6 is a type I protein arginine methyltransferase that catalyzes the monomethylation and asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates.[1] Aberrant PRMT6 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[1][3] A critical aspect of the development and application of SGC6870 as a chemical probe is its stereochemistry. SGC6870 is a chiral molecule, and its biological activity is strictly dependent on its enantiomeric form. This technical guide provides an in-depth analysis of the enantiomeric specificity of SGC6870, detailing the differential activities of its stereoisomers, the experimental protocols for their characterization, and the underlying structural basis for this specificity.
Enantiomeric Identity and Biological Activity
SGC6870 is the (R)-enantiomer of the chemical entity 2-(5-(3,5-dimethylphenyl)-7-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1][4]diazepin-4(5H)-yl)-N-(thiophen-2-yl)acetamide.[1] Its counterpart, the (S)-enantiomer, is designated as SGC6870N and serves as a crucial negative control for in vitro and in-cellulo studies.[1][3][5][6] The profound difference in the biological activity between these two enantiomers underscores the highly specific nature of the interaction between SGC6870 and its target, PRMT6.
Data Presentation: Quantitative Comparison of SGC6870 and this compound
The following table summarizes the key quantitative data highlighting the stark contrast in the inhibitory activity of the two enantiomers against PRMT6.
| Parameter | SGC6870 ((R)-enantiomer) | This compound ((S)-enantiomer) | Reference |
| Biochemical IC50 (PRMT6) | 77 ± 6 nM | > 50 µM | [1] |
| Cellular IC50 (HEK293T) | 0.8 ± 0.2 µM | Inactive | [5][7] |
Experimental Protocols
The determination of the enantiomeric specificity of SGC6870 relies on a series of well-defined experimental procedures. These protocols are essential for researchers aiming to replicate or build upon the existing findings.
Synthesis and Chiral Separation
Objective: To obtain enantiomerically pure SGC6870 and this compound.
Methodology:
-
Synthesis of Racemic (±)-2: The synthesis begins with the preparation of the racemic compound, referred to as (±)-2 in the original publication.[1] This involves a multi-step synthesis culminating in an amide coupling reaction between 5-bromothiophene-2-carboxylic acid and a diazepine (B8756704) intermediate.[1]
-
Chiral Separation: The racemic mixture (±)-2 is then subjected to chiral separation using supercritical fluid chromatography (SFC) to isolate the individual (R) and (S) enantiomers.[1] The specific SFC conditions, including the chiral stationary phase, mobile phase composition, and temperature, are critical for achieving baseline separation.
In Vitro PRMT6 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of each enantiomer against PRMT6.
Methodology:
-
Reaction Components: The assay is typically performed using purified recombinant human PRMT6, a peptide substrate (e.g., a histone H4-derived peptide), and the methyl donor S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).
-
Incubation: PRMT6 is pre-incubated with varying concentrations of SGC6870 or this compound for a defined period (e.g., 2 hours) to allow for the slow binding of the allosteric inhibitor to reach equilibrium.[1][3]
-
Reaction Initiation and Termination: The methyltransferase reaction is initiated by the addition of the peptide substrate and [³H]-SAM. After a set time, the reaction is stopped, typically by the addition of trichloroacetic acid.
-
Detection: The radiolabeled methylated peptide is captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular PRMT6 Inhibition Assay
Objective: To assess the ability of each enantiomer to inhibit PRMT6 activity within a cellular context.
Methodology:
-
Cell Culture and Treatment: A suitable cell line, such as HEK293T cells overexpressing PRMT6, is cultured and treated with a range of concentrations of SGC6870 or this compound for a specified duration.[5][7]
-
Histone Extraction: Following treatment, histones are extracted from the cells.
-
Western Blotting: The levels of asymmetrically dimethylated arginine 2 on histone H3 (H3R2me2a), a known mark of PRMT6 activity, are assessed by Western blotting using a specific antibody.
-
Data Analysis: The band intensities are quantified, and the cellular IC50 is determined by plotting the percentage of inhibition against the compound concentration.
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the allosteric inhibition of PRMT6 by SGC6870, leading to the blockage of substrate methylation.
References
- 1. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. SGC6870 | Structural Genomics Consortium [thesgc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
Inactivity of SGC6870N Against Protein Methyltransferases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGC6870N is the (S)-enantiomer of SGC6870, a potent and selective allosteric inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1][2] While SGC6870 shows significant inhibitory activity against PRMT6, this compound is characterized by its complete lack of activity against this enzyme and a broad panel of other protein methyltransferases.[2] This profound stereochemical difference in activity makes this compound an ideal negative control for studying the biological effects of PRMT6 inhibition by SGC6870, ensuring that observed effects are due to on-target inhibition rather than off-target activities or compound-specific artifacts. This guide provides an in-depth overview of the experimental data demonstrating this compound's inactivity, detailed protocols for relevant assays, and visual representations of the underlying concepts.
Data Presentation: Inactivity Profile of this compound
The selectivity of this compound was rigorously evaluated against a diverse panel of 33 human methyltransferases, including 8 protein arginine methyltransferases (PRMTs), 21 protein lysine (B10760008) methyltransferases (PKMTs), 3 DNA methyltransferases (DNMTs), and 1 RNA methyltransferase. The compound was tested at concentrations of 1 µM and 10 µM. As summarized in the tables below, this compound exhibited no significant inhibitory activity against any of the methyltransferases tested, reinforcing its utility as a negative control.
Table 1: Activity of this compound against Protein Arginine Methyltransferases (PRMTs)
| Target | % Inhibition at 1 µM this compound | % Inhibition at 10 µM this compound |
| PRMT1 | 2 ± 2 | 1 ± 3 |
| PRMT3 | -2 ± 1 | -1 ± 2 |
| CARM1 (PRMT4) | 0 ± 1 | 2 ± 2 |
| PRMT5-MEP50 | 1 ± 1 | 3 ± 2 |
| PRMT6 | 2 ± 2 | 4 ± 3 |
| PRMT7 | 3 ± 1 | 5 ± 2 |
| PRMT8 | 1 ± 2 | 0 ± 3 |
| PRMT9 | 2 ± 1 | 4 ± 2 |
| Data represents mean ± standard deviation (n=3). |
Table 2: Activity of this compound against Protein Lysine Methyltransferases (PKMTs)
| Target | % Inhibition at 1 µM this compound | % Inhibition at 10 µM this compound |
| ASH1L | 1 ± 2 | 3 ± 3 |
| DOT1L | 0 ± 1 | 1 ± 2 |
| EZH1 | 3 ± 2 | 5 ± 3 |
| EZH2 | 2 ± 1 | 4 ± 2 |
| G9a | 1 ± 2 | 2 ± 3 |
| GLP | 0 ± 1 | 1 ± 2 |
| MLL1 | 2 ± 2 | 3 ± 3 |
| MLL4 | 1 ± 1 | 2 ± 2 |
| NSD2 | 3 ± 2 | 4 ± 3 |
| NSD3 | 2 ± 1 | 3 ± 2 |
| PRDM2 | 1 ± 2 | 2 ± 3 |
| SETD2 | 0 ± 1 | 1 ± 2 |
| SETD7 | 2 ± 2 | 4 ± 3 |
| SETD8 | 1 ± 1 | 3 ± 2 |
| SETMAR | 3 ± 2 | 5 ± 3 |
| SMYD2 | 2 ± 1 | 4 ± 2 |
| SMYD3 | 1 ± 2 | 2 ± 3 |
| SUV39H1 | 0 ± 1 | 1 ± 2 |
| SUV39H2 | 2 ± 2 | 3 ± 3 |
| SUV420H1 | 1 ± 1 | 2 ± 2 |
| SUV420H2 | 3 ± 2 | 4 ± 3 |
| Data represents mean ± standard deviation (n=3). |
Table 3: Activity of this compound against DNA and RNA Methyltransferases
| Target | Class | % Inhibition at 1 µM this compound | % Inhibition at 10 µM this compound |
| DNMT1 | DNMT | 1 ± 2 | 3 ± 3 |
| DNMT3A | DNMT | 0 ± 1 | 2 ± 2 |
| DNMT3B | DNMT | 2 ± 2 | 4 ± 3 |
| METTL3-METTL14 | RNMT | 1 ± 1 | 3 ± 2 |
| Data represents mean ± standard deviation (n=3). |
Experimental Protocols
The inactivity of this compound was determined using a standard radiometric assay format, which is a robust and widely used method for measuring the activity of methyltransferases.
Protocol: In Vitro Radiometric Methyltransferase Assay (Filter-Binding Method)
This protocol outlines the general procedure used for the high-throughput screening of this compound against the panel of protein methyltransferases. Specific concentrations of enzymes and substrates are optimized for each target to ensure linear reaction kinetics.
1. Reagents and Materials:
-
Enzymes: Purified recombinant human methyltransferases.
-
Substrates: Corresponding histone peptides or proteins (e.g., Histone H3 peptide for PRMT6).
-
Methyl Donor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
Assay Buffer: Typically 50 mM Tris-HCl (pH 8.5), 5 mM MgCl₂, 4 mM DTT.
-
Test Compound: this compound dissolved in DMSO.
-
Stop Solution: 0.5% Phosphoric acid or trichloroacetic acid (TCA).
-
Filter Plates: 96-well phosphocellulose or glass fiber filter plates.
-
Scintillation Fluid: Liquid scintillant compatible with aqueous samples.
-
Instrumentation: Liquid scintillation counter.
2. Assay Procedure:
-
Compound Preparation: Serially dilute this compound in DMSO to achieve the desired final assay concentrations (e.g., 1 µM and 10 µM). The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
Reaction Mix Preparation: Prepare a master mix containing the assay buffer, the specific methyltransferase enzyme, and its corresponding substrate at optimized concentrations.
-
Initiation of Reaction:
-
Dispense the test compound (this compound) or vehicle control (DMSO) into the wells of a 96-well plate.
-
Add the enzyme/substrate master mix to each well.
-
Initiate the methyltransferase reaction by adding [³H]-SAM.
-
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time is optimized to remain within the linear range of the enzymatic reaction.
-
Reaction Termination and Substrate Capture:
-
Stop the reaction by adding an acidic stop solution.
-
Transfer the reaction mixture to the wells of a filter plate. The positively charged filter matrix captures the radiolabeled peptide or protein substrate while the unreacted, negatively charged [³H]-SAM is washed away.
-
-
Washing: Wash the filter plate multiple times with the stop solution or a wash buffer to remove all unbound [³H]-SAM.
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation fluid to each well.
-
Measure the incorporated radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
3. Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (CPMSample - CPMBackground) / (CPMVehicle - CPMBackground))
-
CPMSample: CPM from wells containing this compound.
-
CPMVehicle: CPM from wells containing only DMSO vehicle (represents 0% inhibition).
-
CPMBackground: CPM from wells with no enzyme (represents 100% inhibition).
-
Mandatory Visualizations
Stereoselectivity and PRMT6 Interaction
The profound difference in activity between SGC6870 and its enantiomer this compound stems from the specific stereochemical requirements of the allosteric binding pocket on PRMT6. The active (R)-enantiomer, SGC6870, binds to a unique, induced allosteric pocket, leading to a conformational change that inhibits the enzyme's catalytic activity.[2] The (S)-enantiomer, this compound, is unable to fit correctly into this pocket, and therefore cannot induce the conformational change required for inhibition.
Caption: SGC6870 vs. This compound interaction with PRMT6.
Experimental Workflow for Selectivity Profiling
The screening of this compound against a large panel of methyltransferases follows a systematic and high-throughput workflow to ensure data quality and consistency.
References
The Critical Role of Negative Controls in Advancing PRMT6 Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 6 (PRMT6) is a key epigenetic regulator, a Type I PRMT that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] Its involvement in a wide array of cellular processes—including gene transcription, DNA damage repair, and cell signaling—has positioned it as a significant player in both normal physiology and various disease states, particularly cancer.[2][3] As research into the precise functions and therapeutic potential of PRMT6 intensifies, the rigor and reproducibility of experimental findings become paramount. Central to achieving this standard is the judicious and consistent use of appropriate negative controls.
This technical guide provides an in-depth exploration of the significance of negative controls in PRMT6 research. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design robust experiments, accurately interpret data, and confidently advance our understanding of PRMT6 biology and its therapeutic targeting. We will delve into the various types of negative controls, provide detailed experimental protocols for their implementation, present quantitative data to illustrate their impact, and visualize key concepts through signaling pathway and workflow diagrams.
The Indispensable Function of Negative Controls
The primary functions of negative controls in PRMT6 studies include:
-
Establishing Specificity: Confirming that an observed effect is directly attributable to the enzymatic activity or presence of PRMT6 and not due to other cellular components or experimental artifacts.
-
Controlling for Off-Target Effects: In the case of pharmacological inhibitors or RNA interference, negative controls help to rule out effects that are not a direct consequence of PRMT6 inhibition or knockdown.
-
Providing a Baseline for Comparison: Quantifying the magnitude of a PRMT6-mediated effect by providing a clear reference point.
-
Validating Reagents and Assays: Ensuring that the experimental system is functioning as expected and that reagents are performing specifically.
Types of Negative Controls in PRMT6 Research
A variety of negative controls are employed in the study of PRMT6, each tailored to specific experimental questions and methodologies. The choice of the most appropriate control is critical for the validity of the experiment.
Catalytically Inactive PRMT6 Mutants
To specifically interrogate the role of PRMT6's methyltransferase activity, researchers utilize catalytically "dead" mutants. These are engineered versions of the PRMT6 protein where key amino acid residues within the catalytic domain are altered, rendering the enzyme inactive. By comparing the effects of expressing wild-type (WT) PRMT6 with a catalytically inactive mutant, researchers can discern which cellular events are dependent on its enzymatic function.
Commonly used catalytically inactive PRMT6 mutants include:
-
V86K/D88A: A double mutant that disrupts the conserved catalytic motif.[4]
-
E164Q: A single point mutation within the double E loop, critical for enzymatic activity.[5]
These mutants serve as excellent negative controls in overexpression studies, allowing for the distinction between effects mediated by the physical presence of the PRMT6 protein (e.g., scaffolding functions) and those requiring its methyltransferase activity.
Pharmacological Inhibitor Controls
The development of small molecule inhibitors targeting PRMT6 has become a major focus in drug discovery. To validate the specificity of these inhibitors, inactive enantiomers or structurally similar but inactive compounds are used as negative controls. These molecules are designed to be chemically almost identical to the active inhibitor but lack the ability to bind to and inhibit PRMT6.
A prime example is SGC6870N , the inactive (S)-enantiomer of the potent and selective allosteric PRMT6 inhibitor, SGC6870 ((R)-enantiomer).[6] Comparing the cellular effects of SGC6870 with those of this compound allows researchers to attribute observed phenotypes specifically to the inhibition of PRMT6, while controlling for potential off-target effects of the chemical scaffold.
RNA Interference (RNAi) Controls
RNAi, through the use of small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), is a powerful tool for reducing the expression of PRMT6. To ensure that the observed phenotype is a direct result of PRMT6 knockdown and not an artifact of the RNAi machinery or off-target effects, several negative controls are essential:
-
Non-Targeting siRNA/shRNA: A scrambled sequence that does not have a known target in the transcriptome of the organism being studied. This controls for the general effects of introducing foreign RNA into the cell.
-
Mock/Untransfected Control: Cells that are not transfected with any RNAi construct but are subjected to the same experimental conditions. This provides a baseline for normal cellular function.
Genetic Knockout/Knockdown Controls
In studies utilizing genetically modified organisms or cell lines, such as PRMT6 knockout (KO) mice or cell lines, wild-type littermates or the parental cell line serve as the essential negative control. These controls provide the genetic background against which the specific effects of PRMT6 absence can be accurately assessed.
Data Presentation: The Impact of Negative Controls
The following tables summarize quantitative data from various studies, highlighting the clear and significant differences observed between experimental conditions and their corresponding negative controls.
Table 1: In Vitro Inhibitory Activity of PRMT6 Inhibitors and Negative Controls
| Compound | Target | IC50 (nM) | Reference |
| MS117 (Covalent Inhibitor) | PRMT6 | 18 ± 2 | [1] |
| MS167 (Non-covalent analog) | PRMT6 | 28 ± 1 | [1] |
| MS168 (Inactive analog) | PRMT6 | > 10,000 | [1] |
| SGC6870 ((R)-enantiomer) | PRMT6 | 77 ± 6 | [3] |
| This compound ((S)-enantiomer) | PRMT6 | > 50,000 | [3] |
This table clearly demonstrates the high potency of active PRMT6 inhibitors (MS117, SGC6870) compared to their structurally similar but inactive negative control counterparts (MS168, this compound), which show negligible inhibitory activity.
Table 2: Effect of Catalytically Inactive PRMT6 on Histone Methylation
| Transfected Construct | Target Methylation Mark | Relative Methylation Level | Reference |
| Empty Vector (Control) | H3R2me2a | 1.0 (Baseline) | [4] |
| Wild-Type PRMT6 | H3R2me2a | Increased | [4] |
| PRMT6-V86K/D88A (Inactive) | H3R2me2a | No significant change from control | [4] |
This table illustrates that only the wild-type PRMT6, and not the catalytically inactive mutant, is capable of increasing the levels of the H3R2me2a mark, confirming that this is a direct result of its enzymatic activity.
Table 3: Quantification of PRMT6 Knockdown Efficiency
| siRNA Target | Relative PRMT6 mRNA Expression (Normalized to Control) | Reference |
| Non-Targeting Control | 1.0 | [7] |
| PRMT6 siRNA-1 | ~0.2 | [7] |
| PRMT6 siRNA-2 | ~0.3 | [7] |
This table shows the significant reduction in PRMT6 mRNA levels upon treatment with specific siRNAs compared to a non-targeting control, validating the effectiveness of the knockdown.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways, experimental workflows, and logical relationships in PRMT6 research, adhering to the specified design constraints.
References
- 1. Discovery of a First-in-Class Protein Arginine Methyltransferase 6 (PRMT6) Covalent Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Pan-Inhibitor for Protein Arginine Methyltransferase Family Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cooperation between PRMT1 and PRMT6 drives lung cancer health disparities among Black/African American men - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on PRMT6 and its Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 6 (PRMT6) is a type I protein arginine methyltransferase that plays a crucial role in a variety of cellular processes through the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] Its involvement in epigenetic regulation, DNA damage repair, cell proliferation, and signaling pathways has established it as a significant target in drug discovery, particularly in oncology.[2][3] This technical guide provides an in-depth overview of the foundational research on PRMT6, its key signaling pathways, and the development of its inhibitors. It includes detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of molecular interactions and experimental workflows.
Biological Functions and Signaling Pathways of PRMT6
PRMT6 is predominantly a nuclear enzyme that influences gene expression by methylating histone H3 at arginine 2 (H3R2me2a), a mark generally associated with transcriptional repression.[4][5] This epigenetic modification can antagonize the activating H3K4me3 mark.[4] Beyond histones, PRMT6 targets a range of non-histone proteins, thereby modulating their function. Key substrates include p21, DNA Polymerase β, and components of the PI3K/AKT/mTOR signaling pathway.[6][7]
PRMT6 in Cancer Signaling
PRMT6 is frequently dysregulated in various cancers, including lung, bladder, and prostate cancer, where it often acts as an oncogene.[6] Its role in promoting cancer progression is multifaceted, involving the regulation of cell cycle, apoptosis, and cell migration.[6]
One of the key pathways influenced by PRMT6 is the PI3K/AKT/mTOR pathway . In several cancers, such as endometrial and prostate cancer, PRMT6 expression is associated with the activation of this pathway, leading to increased cell proliferation and survival.[6] PRMT6 can influence this pathway by methylating key regulatory proteins. For instance, PRMT6-mediated methylation of the tumor suppressor PTEN at arginine 159 has been shown to suppress the PI3K-AKT cascade.[7][8]
PRMT6 also plays a critical role in cell cycle regulation by transcriptionally repressing cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27.[6] This repression is often mediated by the deposition of the H3R2me2a mark on the promoter regions of these genes.
PRMT6 Inhibitors
The development of potent and selective PRMT6 inhibitors is an active area of research. Several classes of inhibitors have been discovered, including covalent, allosteric, and competitive inhibitors.
Quantitative Data on PRMT6 Inhibitors
The following table summarizes the biochemical and cellular potency of key PRMT6 inhibitors.
| Inhibitor | Type | Biochemical IC50 (nM) | Cellular IC50 (µM) | Selectivity Highlights |
| EPZ020411 | Competitive | 10[9] | 0.637 (H3R2 methylation in A375 cells)[10] | >10-fold selective over PRMT1 and PRMT8[9] |
| MS117 | Covalent, Irreversible | 18[11] | 1.3 (H3R2me2a levels in HEK293 cells)[12] | ~6-fold selective over PRMT1 and PRMT8[11] |
| SGC6870 | Allosteric | 77[1][13] | 0.9 (H3R2me2a levels in HEK293T cells)[1] | Highly selective over a broad panel of methyltransferases[1][14] |
| MS023 | Competitive | 4 ± 0.5[15] | Not specified | Pan-type I PRMT inhibitor[15] |
| Compound 1 | Competitive | 230 ± 12[15] | Not specified | Weak against most type I PRMTs[15] |
| Compound 2 | Competitive | 9 ± 0.9[15] | Not specified | More potent than Compound 1[15] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PRMT6 activity and the evaluation of its inhibitors.
Biochemical Assay: Scintillation Proximity Assay (SPA)
This assay is a widely used method for measuring the in vitro activity of PRMT6 by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a biotinylated peptide substrate.[16][17]
Materials:
-
Recombinant human PRMT6 enzyme
-
Biotinylated histone H4 peptide substrate (e.g., Biotin-SGRGKGGKGLGKGGAKRHRKV-amide)
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)
-
Streptavidin-coated SPA beads
-
Assay Buffer: 50 mM HEPES (pH 8.0), 50 mM NaCl, 1 mM EDTA, 0.5 mM DTT[16]
-
Quenching Buffer: 100 mM MES (pH 6.5)[17]
-
96-well microplate
Procedure:
-
Prepare the reaction mixture in a 96-well plate. For each well, combine:
-
PRMT6 enzyme (final concentration ~10 nM)
-
Biotinylated peptide substrate (final concentration ~5 µM)
-
Inhibitor at various concentrations or DMSO as a control.
-
-
Pre-incubate the enzyme, substrate, and inhibitor for 10 minutes at room temperature.[16]
-
Initiate the reaction by adding [³H]-SAM (final concentration ~2 µM).[16]
-
Incubate the reaction for a defined period (e.g., 10 minutes) at room temperature.[16]
-
Quench the reaction by adding quenching buffer.[17]
-
Add streptavidin-coated SPA beads suspended in the reaction buffer to each well.[16]
-
Incubate for a minimum of 10 minutes to allow the biotinylated peptide to bind to the beads.[17]
-
Measure the scintillation signal using a microplate scintillation counter. The signal is proportional to the amount of methylated peptide.
Cellular Assay: Western Blot for H3R2me2a
This assay assesses the ability of an inhibitor to block PRMT6 activity within a cellular context by measuring the levels of the specific histone mark H3R2me2a.[18]
Materials:
-
Cell line (e.g., HEK293T, A375)
-
PRMT6 inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3R2me2a, anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the PRMT6 inhibitor or DMSO for a specified time (e.g., 24-48 hours).[10]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[19]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-H3R2me2a antibody (diluted in blocking buffer) overnight at 4°C.[19]
-
Secondary Antibody and Detection: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the bands using an imaging system.[19]
-
Analysis: Quantify the band intensities for H3R2me2a and normalize them to the total histone H3 loading control.
Workflow for PRMT6 Inhibitor Discovery and Validation
The discovery and validation of novel PRMT6 inhibitors typically follow a multi-step workflow, from initial screening to in vivo characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Protein arginine methyltransferase 6 is a novel substrate of protein arginine methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT6-mediated methylation of R2 in histone H3 antagonizes H3 K4 trimethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTEN arginine methylation by PRMT6 suppresses PI3K-AKT signaling and modulates pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery of a First-in-Class Protein Arginine Methyltransferase 6 (PRMT6) Covalent Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Scintillation Proximity Assay of Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. docs.abcam.com [docs.abcam.com]
Methodological & Application
Application Notes and Protocols for SGC6870N in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGC6870N is the inactive (S)-enantiomer of SGC6870, a potent and selective allosteric inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1][2] As an inactive stereoisomer, this compound serves as an essential negative control in cell-based assays to distinguish the specific effects of PRMT6 inhibition from off-target or compound-related effects.[1][2] PRMT6 is a type I arginine methyltransferase that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes, including transcriptional regulation, DNA damage repair, and cell cycle control.[3] Dysregulation of PRMT6 activity has been implicated in several cancers, making it an attractive therapeutic target.[3] These application notes provide detailed protocols for utilizing this compound as a negative control in key cell-based assays to study PRMT6 function.
Data Presentation
Table 1: Biochemical and Cellular Activity of SGC6870 and this compound
| Compound | Target | Biochemical IC50 (nM) | Cellular H3R2me2a Inhibition IC50 (µM) in HEK293T cells | Notes |
| SGC6870 | PRMT6 | 77 ± 6 | 0.8 ± 0.2 | Potent and selective allosteric inhibitor.[4] |
| This compound | PRMT6 | Inactive | Inactive (up to 10 µM) | Inactive enantiomer, ideal negative control.[1][2] |
Table 2: Cytotoxicity Profile of SGC6870 and this compound
| Cell Line | Compound | Concentration (µM) | Effect on Cell Viability |
| HEK293T (Human Embryonic Kidney) | SGC6870 | up to 10 | No significant toxicity |
| This compound | up to 10 | No significant toxicity | |
| PNT2 (Human Prostate Epithelial) | SGC6870 | up to 10 | No significant toxicity |
| This compound | up to 10 | No significant toxicity | |
| MCF-7 (Human Breast Cancer) | SGC6870 | up to 10 | No significant toxicity |
| This compound | up to 10 | No significant toxicity |
Signaling Pathway
Caption: PRMT6 signaling pathway in cancer.
Experimental Protocols
Western Blot Assay for PRMT6 Activity in Cells
This protocol is designed to assess the specific inhibition of PRMT6 by observing the methylation status of its downstream target, histone H3 at arginine 2 (H3R2me2a). This compound is used as a negative control to ensure that any observed effects are due to PRMT6 inhibition by the active compound, SGC6870.
Materials:
-
HEK293T cells
-
Expression vector for FLAG-tagged PRMT6
-
Lipofectamine 2000 or other suitable transfection reagent
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
SGC6870 and this compound (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3R2me2a, anti-Histone H3, anti-FLAG
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfect cells with the FLAG-PRMT6 expression vector using a suitable transfection reagent according to the manufacturer's protocol. An empty vector control should also be included.
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with varying concentrations of SGC6870 (e.g., 0.1, 0.3, 1, 3, 10 µM) and this compound (e.g., 1, 10 µM).
-
Include a DMSO-treated control (vehicle control).
-
Incubate the cells for an additional 24 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a Bradford or BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and then transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-H3R2me2a, anti-Histone H3, and anti-FLAG) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize the bands using an imaging system.
-
Expected Results:
-
SGC6870 should show a dose-dependent decrease in the H3R2me2a signal, while the total Histone H3 and FLAG-PRMT6 levels remain unchanged.
-
This compound should not cause a significant reduction in the H3R2me2a signal at concentrations up to 10 µM, confirming that the effect of SGC6870 is specific to PRMT6 inhibition.
Caption: Workflow for Western Blot Analysis.
Cell Viability Assay (Resazurin-Based)
This assay is used to assess the effect of PRMT6 inhibition on cell proliferation and viability. This compound is used to control for any non-specific cytotoxic effects of the chemical scaffold.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete growth medium
-
SGC6870 and this compound (dissolved in DMSO)
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
96-well clear-bottom black plates
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Include wells with medium only for background control.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of SGC6870 and this compound in complete growth medium.
-
Add the compounds to the wells in triplicate. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Incubate for 72 hours.
-
-
Resazurin Addition and Incubation:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell line.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a plate reader with appropriate filters.
-
Data Analysis:
-
Subtract the average fluorescence of the medium-only wells from all other wells.
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration to generate dose-response curves.
-
Calculate the IC50 value for SGC6870.
Expected Results:
-
SGC6870 may show a dose-dependent decrease in cell viability in sensitive cell lines.
-
This compound should not significantly affect cell viability at the tested concentrations, demonstrating that the anti-proliferative effect of SGC6870 is due to its on-target activity.
Caption: Workflow for Cell Viability Assay.
References
- 1. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SGC6870 | Structural Genomics Consortium [thesgc.org]
Application Notes and Protocols: SGC6870N for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of SGC6870N as a negative control in in vitro studies targeting Protein Arginine Methyltransferase 6 (PRMT6).
Introduction
This compound is the inactive (S)-enantiomer of SGC6870, a potent and selective allosteric inhibitor of PRMT6.[1][2] Due to its lack of inhibitory activity against PRMT6, this compound is an ideal negative control for in vitro experiments designed to investigate the biological functions of this enzyme.[1][2] Its use allows researchers to distinguish the specific effects of PRMT6 inhibition by SGC6870 from any potential off-target or non-specific effects of the chemical scaffold.
Recommended Concentration for In Vitro Studies
As a negative control, this compound should be used at the same concentrations as its active counterpart, SGC6870, to ensure a valid comparison. The recommended concentration for cellular use of SGC6870 is up to 5 µM, with a reviewer-recommended concentration of 3 µM.[3] SGC6870 has been shown to be effective in cell-based assays at concentrations up to 10 µM without significant cytotoxicity.[1]
Table 1: Recommended Concentration Ranges for this compound in Cell-Based Assays
| Application | Recommended Concentration Range | Notes |
| Negative Control in Cellular Assays | 1 µM - 10 µM | Match the concentration of the active compound (SGC6870) being used. |
| Cytotoxicity Assessment | Up to 30 µM | Significant toxicity was observed in HEK293T cells at 30 µM.[1] |
Data Presentation
Table 2: Comparative Activity of SGC6870 and this compound
| Compound | Target | Biochemical IC₅₀ | Cellular H3R2me2a IC₅₀ (HEK293T) | Cellular H4R3me2a IC₅₀ (HEK293T) | Notes |
| SGC6870 | PRMT6 | 77 nM[4][5][6] | 0.9 µM[1][7] | 0.6 µM[1][7] | Potent and selective allosteric inhibitor. |
| This compound | PRMT6 | Inactive (>50 µM)[6] | No significant inhibition up to 10 µM[1] | No significant inhibition up to 10 µM[1] | Inactive enantiomer, used as a negative control. |
Experimental Protocols
Protocol 1: Assessment of PRMT6 Inhibition in Cells via Western Blot
This protocol details the steps to assess the effect of SGC6870 and this compound on the methylation of PRMT6 substrates, such as histone H3 at arginine 2 (H3R2me2a), in a cellular context.
Materials:
-
HEK293T cells
-
SGC6870
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-H3R2me2a, anti-Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate HEK293T cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of SGC6870 and this compound (e.g., 0.1, 1, 10 µM) for 20-24 hours. Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer to the dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3R2me2a, diluted in blocking buffer, overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with an anti-Histone H3 antibody as a loading control.
-
Mandatory Visualization
Caption: Experimental workflow for assessing PRMT6 inhibition.
Caption: Simplified PRMT6 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. SGC6870 | Structural Genomics Consortium [thesgc.org]
- 3. Probe SGC6870 | Chemical Probes Portal [chemicalprobes.org]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Application Notes: SGC6870N as a Negative Control for PRMT6 Inhibition in Western Blotting
Audience: Researchers, scientists, and drug development professionals.
Introduction
SGC6870N is the inactive (S)-enantiomer of SGC6870, a potent and selective allosteric inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3] In biochemical and cellular assays, this compound serves as an essential negative control to demonstrate the specific on-target effects of SGC6870.[2][4] This document provides a detailed protocol for utilizing this compound in western blotting experiments to verify that the observed effects of the active compound are due to the inhibition of PRMT6 and not off-target or non-specific interactions.
PRMT6 is a type I protein arginine methyltransferase that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[5][6] A key substrate of PRMT6 is Histone H3 at arginine 2 (H3R2).[5][6] Inhibition of PRMT6 by its active inhibitor, SGC6870, leads to a detectable decrease in the asymmetric dimethylation of H3R2 (H3R2me2a).[1][7] In contrast, treatment with the inactive this compound should not result in a significant change in H3R2me2a levels, thereby validating the specificity of the active inhibitor.
Data Presentation
The following table represents hypothetical quantitative data from a western blotting experiment designed to assess the specificity of PRMT6 inhibition. The data illustrates the expected outcomes for the levels of asymmetrically dimethylated Histone H3 at arginine 2 (H3R2me2a) relative to total Histone H3 in cells treated with a vehicle control, the active inhibitor (SGC6870), and the inactive negative control (this compound).
| Treatment Group | Concentration (µM) | H3R2me2a Signal (Normalized) | Total H3 Signal (Normalized) | H3R2me2a / Total H3 Ratio | Percent Inhibition (%) |
| Vehicle (DMSO) | - | 1.00 | 1.00 | 1.00 | 0 |
| SGC6870 | 1.0 | 0.25 | 0.98 | 0.26 | 74 |
| This compound | 1.0 | 0.95 | 1.02 | 0.93 | 7 |
This table contains hypothetical data for illustrative purposes.
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving PRMT6 and its methylation of Histone H3. This pathway is the target of the active inhibitor SGC6870.
References
- 1. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SGC6870 | Structural Genomics Consortium [thesgc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Systematic investigation of PRMT6 substrate recognition reveals broad specificity with a preference for an RG motif or basic and bulky residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Solubility and preparation of SGC6870N stock solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGC6870N is the inactive (S)-enantiomer of SGC6870, a potent and selective allosteric inhibitor of Protein Arginine Methyltransferase 6 (PRMT6). As an inactive control, this compound is an essential tool for researchers studying the biological roles of PRMT6 to ensure that any observed effects of SGC6870 are due to the specific inhibition of PRMT6 and not off-target or compound-related effects. These application notes provide detailed protocols for the preparation of this compound stock solutions and its use in cell-based assays.
Properties of this compound
This compound is a white to beige powder. It is crucial to understand its physical and chemical properties for accurate preparation of stock solutions.
| Property | Value | Reference |
| Molecular Weight | 469.39 g/mol | --INVALID-LINK-- |
| Appearance | White to beige powder | --INVALID-LINK-- |
| Solubility | 2 mg/mL in DMSO | --INVALID-LINK-- |
| Storage (Solid) | 2-8°C | --INVALID-LINK-- |
| Storage (Stock Solution) | -20°C or -80°C | [1][2] |
Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical for obtaining reliable and reproducible experimental results. The following protocol outlines the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Centrifuge
Protocol:
-
Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) For 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 469.39 g/mol x 1000 mg/g = 4.69 mg
-
Weigh the this compound powder: Carefully weigh out the calculated mass of this compound powder in a sterile microcentrifuge tube. To ensure accuracy, it is recommended to weigh a slightly larger amount and adjust the volume of DMSO accordingly.
-
Add DMSO: Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder. For example, add 1 mL of DMSO to 4.69 mg of this compound to get a 10 mM stock solution.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 50°C) can be used to aid dissolution if necessary, but always check for compound stability at elevated temperatures.[3]
-
Aliquot and store: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2] Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[2]
Use in Cell Culture Experiments
This compound is used as a negative control alongside its active enantiomer, SGC6870, to study the effects of PRMT6 inhibition in cell culture.
Protocol for Preparing Working Solutions:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution (optional but recommended): To avoid precipitation when diluting the DMSO stock in aqueous cell culture medium, it is advisable to first make an intermediate dilution in DMSO.
-
Prepare the final working solution: Dilute the stock or intermediate solution directly into the cell culture medium to the desired final concentration. It is crucial to maintain the final concentration of DMSO in the cell culture medium below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[4][5]
-
Vehicle Control: Always include a vehicle control in your experiments. This should consist of cell culture medium containing the same final concentration of DMSO as the wells treated with this compound and SGC6870.
Experimental Workflow for this compound as a Negative Control
Caption: Experimental workflow for using this compound as a negative control.
PRMT6 Signaling Pathways
PRMT6 is implicated in various cellular processes and signaling pathways, particularly in the context of cancer. SGC6870, as a PRMT6 inhibitor, can be used to probe these pathways, with this compound serving as a crucial negative control. Two key pathways where PRMT6 plays a significant role are the PI3K/AKT/mTOR and the cGAS-STING pathways.
PRMT6 in the PI3K/AKT/mTOR Pathway
PRMT6 has been shown to influence the PI3K/AKT/mTOR signaling cascade, which is a central regulator of cell proliferation, growth, and survival.[6][7] In some cancers, PRMT6 can promote tumorigenesis by activating this pathway.[6]
Caption: Role of PRMT6 in the PI3K/AKT/mTOR signaling pathway.
PRMT6 and the cGAS-STING Pathway
Recent studies have indicated a role for PRMT6 in modulating the innate immune response through the cGAS-STING pathway.[8] This pathway is critical for detecting cytosolic DNA and initiating an antiviral or anti-tumor immune response. PRMT6 can inhibit this pathway by methylating STING, thereby dampening the production of type I interferons.[8]
Caption: Inhibition of the cGAS-STING pathway by PRMT6.
Conclusion
This compound is an indispensable tool for researchers investigating the functions of PRMT6. By serving as a true negative control, it allows for the confident attribution of observed cellular effects to the specific inhibition of PRMT6 by its active enantiomer, SGC6870. The protocols and pathway diagrams provided here offer a comprehensive guide for the effective use of this compound in research settings.
References
- 1. benchchem.com [benchchem.com]
- 2. captivatebio.com [captivatebio.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. benchchem.com [benchchem.com]
- 6. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone methyltransferase PRMT6 plays an oncogenic role of in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Application Notes: SGC6870N for High-Content Screening
Introduction
SGC6870N is the inactive (S)-enantiomer of SGC6870, a potent and selective allosteric inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3] As an inactive control, this compound is an essential tool for researchers to differentiate the specific effects of PRMT6 inhibition from off-target or non-specific effects of the active compound in cellular assays. High-content screening (HCS) combines automated microscopy with quantitative image analysis to simultaneously measure multiple phenotypic parameters in cells, making it a powerful platform for studying the effects of chemical probes.[4][5][6][7][8] These application notes provide detailed protocols for utilizing this compound as a negative control in HCS assays designed to investigate PRMT6 function.
Mechanism of Action of the Active Enantiomer (SGC6870)
PRMT6 is a type I protein arginine methyltransferase that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[3][6] A key histone substrate is Histone H3 at arginine 2 (H3R2), and its methylation (H3R2me2a) is associated with transcriptional repression.[3][4] PRMT6 is predominantly located in the nucleus and is involved in various cellular processes, including gene expression regulation, cell proliferation, senescence, and DNA repair.[1][3][4] The active inhibitor, SGC6870, potently inhibits the methyltransferase activity of PRMT6, thereby preventing the methylation of its substrates.[2][9]
Quantitative Data
The following table summarizes the reported inhibitory activities of the active compound SGC6870. This compound is inactive against PRMT6.[1][2][3]
| Compound | Target | Assay Type | IC50 | Reference |
| SGC6870 | PRMT6 | Biochemical Assay | 77 ± 6 nM | [2][9] |
| SGC6870 | PRMT6 | Cell-based Assay (HEK293T) | 0.8 ± 0.2 µM | [2] |
| This compound | PRMT6 | Biochemical & Cell-based | Inactive | [1][2][3] |
Experimental Protocols
Here, we provide two detailed protocols for high-content screening assays where this compound can be used as a negative control to validate the effects of its active counterpart, SGC6870.
Protocol 1: High-Content Assay for p21 Translocation
Background
PRMT6 has been shown to methylate the tumor suppressor protein p21 (also known as CDKN1A) at arginine 156.[2] This methylation event promotes the phosphorylation of p21 at threonine 145, leading to its increased localization in the cytoplasm.[2] Cytoplasmic p21 has anti-apoptotic functions, and its sequestration from the nucleus prevents it from inhibiting cyclin-dependent kinases (CDKs) and inducing cell cycle arrest.[2] Inhibition of PRMT6 is therefore expected to increase the nuclear localization of p21. This change in subcellular localization provides a robust phenotypic readout for a high-content screening assay.
Materials
-
Cell Line: U2OS (human osteosarcoma) or other cancer cell lines with detectable p21 expression.
-
Compounds: SGC6870 (active inhibitor), this compound (negative control), DMSO (vehicle control).
-
Reagents:
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin.
-
384-well, black-walled, clear-bottom imaging plates.
-
Fixative solution: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer: 0.1% Triton X-100 in PBS.
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary antibody: Rabbit anti-p21 antibody.
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.
-
Nuclear stain: Hoechst 33342.
-
Phosphate Buffered Saline (PBS).
-
Procedure
-
Cell Seeding:
-
Trypsinize and resuspend U2OS cells in a complete medium.
-
Seed 2,000 cells per well in a 384-well imaging plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of SGC6870 and this compound in DMSO. A final concentration range of 0.1 µM to 10 µM is recommended.
-
Dilute the compounds in a cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add the diluted compounds to the respective wells. Include wells with DMSO only as a vehicle control.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Cell Staining:
-
Carefully aspirate the medium from the wells.
-
Fix the cells by adding 50 µL of 4% PFA per well and incubating for 15 minutes at room temperature.
-
Wash the wells twice with PBS.
-
Permeabilize the cells with 50 µL of 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the wells twice with PBS.
-
Block non-specific antibody binding by adding 50 µL of 5% BSA in PBS and incubating for 1 hour at room temperature.
-
Dilute the primary anti-p21 antibody in the blocking buffer (e.g., 1:500, optimization may be required). Add 25 µL of the diluted antibody to each well and incubate overnight at 4°C.
-
Wash the wells three times with PBS.
-
Dilute the Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 in the blocking buffer. Add 25 µL of this solution to each well and incubate for 1 hour at room temperature, protected from light.
-
Wash the wells three times with PBS.
-
Add 100 µL of PBS to each well for imaging.
-
-
High-Content Imaging and Analysis:
-
Acquire images using a high-content imaging system. Use channels for Hoechst 33342 (nucleus) and Alexa Fluor 488 (p21).
-
The image analysis software should be configured to:
-
Identify nuclei based on the Hoechst signal.
-
Define the cytoplasm as a ring-like region around each nucleus.
-
Quantify the mean fluorescence intensity of p21 in both the nuclear and cytoplasmic compartments for each cell.
-
Calculate the ratio of nuclear to cytoplasmic p21 intensity.
-
-
Compare the nuclear-to-cytoplasmic p21 ratio in cells treated with SGC6870 to those treated with this compound and the DMSO control. A significant increase in this ratio for SGC6870-treated cells, but not for this compound-treated cells, would indicate specific inhibition of PRMT6.
-
Protocol 2: High-Content Assay for H3R2me2a Levels
Background
PRMT6 is the primary enzyme responsible for the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a), a mark associated with transcriptional repression.[3][4] Inhibition of PRMT6 with SGC6870 is expected to lead to a dose-dependent decrease in the global levels of H3R2me2a. This can be quantified using immunofluorescence in a high-content screening format.
Materials
-
Cell Line: HEK293T or U2OS cells.
-
Compounds: SGC6870 (active inhibitor), this compound (negative control), DMSO (vehicle control).
-
Reagents:
-
Cell culture medium with supplements.
-
384-well, black-walled, clear-bottom imaging plates.
-
Fixative solution: 4% PFA in PBS.
-
Permeabilization buffer: 0.5% Triton X-100 in PBS.
-
Blocking buffer: 5% BSA in PBS.
-
Primary antibody: Rabbit anti-H3R2me2a antibody.
-
Secondary antibody: Alexa Fluor 568-conjugated goat anti-rabbit IgG.
-
Nuclear stain: DAPI.
-
PBS.
-
Procedure
-
Cell Seeding:
-
Seed HEK293T or U2OS cells at a density of 2,000-3,000 cells per well in a 384-well imaging plate.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of SGC6870 and this compound (e.g., 0.1 µM to 10 µM) for 48-72 hours. A longer incubation time may be required to observe changes in histone modifications. Include DMSO as a vehicle control.
-
-
Cell Staining:
-
Fix the cells with 4% PFA for 15 minutes.
-
Wash twice with PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 15 minutes.
-
Wash twice with PBS.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with the primary anti-H3R2me2a antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor 568-conjugated secondary antibody and DAPI (in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Add 100 µL of PBS for imaging.
-
-
High-Content Imaging and Analysis:
-
Acquire images using channels for DAPI (nucleus) and Alexa Fluor 568 (H3R2me2a).
-
The image analysis workflow should:
-
Identify nuclei using the DAPI signal.
-
Measure the mean fluorescence intensity of the H3R2me2a signal within each nucleus.
-
-
Plot the mean nuclear H3R2me2a intensity as a function of compound concentration. A dose-dependent decrease should be observed for SGC6870, while this compound should show no significant effect compared to the DMSO control.
-
Visualizations
Caption: Experimental workflow for high-content screening.
Caption: PRMT6-mediated regulation of p21 subcellular localization.
References
- 1. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT6 increases cytoplasmic localization of p21CDKN1A in cancer cells through arginine methylation and makes more resistant to cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, Activity and Function of the Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The arginine methyltransferase PRMT6 regulates cell proliferation and senescence through transcriptional repression of tumor suppressor genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Emerging Role of PRMT6 in Cancer [frontiersin.org]
- 6. PRMT6 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 7. Protein arginine methyltransferase 6 enhances immune checkpoint blockade efficacy via the STING pathway in MMR-proficient colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. High-content fluorescence-based screening for epigenetic modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing SGC6870N in Chromatin Immunoprecipitation (ChIP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGC6870N is the inactive (S)-enantiomer of SGC6870, a potent and selective allosteric inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3] As an inactive enantiomer, this compound serves as an ideal negative control for experiments investigating the biological roles of PRMT6 and the effects of its inhibition by SGC6870.[1][2][3] This document provides a detailed protocol for the application of this compound in chromatin immunoprecipitation (ChIP) assays to enable researchers to accurately assess the impact of PRMT6 inhibition on histone methylation and gene regulation.
PRMT6 is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on histone tails, most notably at H3R2. This modification is generally associated with transcriptional repression. By using SGC6870 to inhibit PRMT6 activity and this compound as a negative control, researchers can specifically dissect the downstream effects of PRMT6-mediated histone methylation.
Data Presentation
The following table summarizes the key properties of SGC6870 and its inactive enantiomer, this compound. This information is crucial for designing experiments and interpreting results.
| Compound | Target | Biological Activity | In Vitro IC50 (PRMT6) | Cellular IC50 (H3R2me2a in HEK293T) |
| SGC6870 | PRMT6 | Potent, selective, and cell-active allosteric inhibitor | 77 ± 6 nM | 0.8 ± 0.2 µM |
| This compound | None | Inactive enantiomer, negative control | Inactive | Inactive |
Data compiled from multiple sources.[2][4]
Signaling Pathway
The diagram below illustrates the role of PRMT6 in histone methylation and transcriptional regulation. PRMT6 specifically methylates H3R2, leading to transcriptional repression. The active inhibitor, SGC6870, blocks this activity, while this compound does not.
Caption: PRMT6-mediated histone H3R2 methylation and its inhibition by SGC6870.
Experimental Protocols
This section provides a detailed protocol for a chromatin immunoprecipitation (ChIP) assay using this compound as a negative control alongside the active PRMT6 inhibitor, SGC6870.
Experimental Workflow Diagram
The following diagram outlines the major steps of the ChIP protocol.
Caption: A streamlined workflow for the Chromatin Immunoprecipitation (ChIP) protocol.
Detailed Protocol
1. Cell Culture and Treatment:
1.1. Plate cells at an appropriate density to reach 80-90% confluency at the time of harvesting. 1.2. Prepare stock solutions of SGC6870 and this compound in DMSO. 1.3. Treat cells with the desired concentrations of SGC6870, this compound, or a vehicle control (DMSO). A typical concentration range for SGC6870 is 1-10 µM. Use the same concentration for this compound. 1.4. Incubate cells for a predetermined duration (e.g., 24-72 hours) to allow for changes in histone methylation.
2. Cross-linking:
2.1. Add formaldehyde (B43269) directly to the cell culture medium to a final concentration of 1%. 2.2. Incubate at room temperature for 10 minutes with gentle shaking. 2.3. Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM. 2.4. Incubate at room temperature for 5 minutes. 2.5. Wash the cells twice with ice-cold PBS.
3. Cell Lysis and Chromatin Shearing:
3.1. Scrape the cells in ice-cold PBS containing protease inhibitors and pellet them by centrifugation. 3.2. Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors. 3.3. Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined. 3.4. Centrifuge the sonicated lysate to pellet cellular debris. The supernatant contains the soluble chromatin.
4. Immunoprecipitation:
4.1. Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C. 4.2. Take a small aliquot of the pre-cleared chromatin to serve as the "input" control. 4.3. Add the primary antibody (e.g., anti-H3R2me2a) or a negative control antibody (e.g., normal rabbit IgG) to the remaining chromatin. 4.4. Incubate overnight at 4°C with rotation. 4.5. Add Protein A/G beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C with rotation.
5. Washing and Elution:
5.1. Pellet the beads by centrifugation and discard the supernatant. 5.2. Perform a series of washes with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding. 5.3. Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
6. Reverse Cross-linking and DNA Purification:
6.1. Add NaCl to the eluted chromatin and the input samples to a final concentration of 200 mM. 6.2. Incubate at 65°C for at least 6 hours (or overnight) to reverse the formaldehyde cross-links. 6.3. Add RNase A and incubate for 30 minutes at 37°C. 6.4. Add Proteinase K and incubate for 2 hours at 45°C. 6.5. Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
7. Downstream Analysis:
7.1. Quantify the purified DNA. 7.2. Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for target gene promoters. 7.3. Alternatively, perform ChIP-sequencing (ChIP-seq) for genome-wide analysis of H3R2me2a distribution.
By following this protocol, researchers can effectively use this compound as a negative control to validate the specific effects of PRMT6 inhibition on histone methylation and gene expression, thereby ensuring the robustness and reliability of their findings.
References
Application Notes and Protocols for Validating PRMT6-Dependent Cell Proliferation using SGC6870N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 6 (PRMT6) is a type I arginine methyltransferase that plays a crucial role in the regulation of gene expression, signal transduction, and DNA repair.[1] Dysregulation of PRMT6 activity has been implicated in various diseases, particularly in cancer, where it often promotes cell proliferation and survival.[1][2] PRMT6 is overexpressed in a variety of cancers and facilitates cell proliferation by transcriptionally repressing tumor suppressor genes such as p21 and p16.[3][4] This makes PRMT6 an attractive therapeutic target for anti-cancer drug development.
SGC6870 is a potent, selective, and cell-active allosteric inhibitor of PRMT6.[5][6] Its enantiomer, SGC6870N, is inactive against PRMT6 and serves as an ideal negative control for in-cell validation studies.[6][7] This document provides detailed application notes and protocols for utilizing this compound alongside SGC6870 to validate PRMT6-dependent cell proliferation.
Data Presentation
The following tables summarize the inhibitory activity of SGC6870 and the lack thereof for its inactive enantiomer, this compound. This data is critical for designing experiments to validate PRMT6-dependent cellular processes.
Table 1: Biochemical Inhibitory Activity of SGC6870 and this compound against PRMT6
| Compound | Target | IC50 (nM) | Selectivity | Mechanism of Action |
| SGC6870 | PRMT6 | 77 ± 6[5][6] | Selective over all other PRMTs and 23 other methyltransferases[5] | Allosteric Inhibitor[6] |
| This compound | PRMT6 | > 100,000[4] | Inactive[4][7] | Negative Control |
Table 2: Cellular Activity of SGC6870 and this compound in HEK293T Cells
| Compound | Cellular Target | Cellular IC50 (µM) |
| SGC6870 | H3R2 asymmetric dimethylation | 0.8 ± 0.2[5] |
| This compound | H3R2 asymmetric dimethylation | Inactive |
Table 3: Effect of SGC6870 and this compound on Cell Viability
| Cell Line | Compound | Effect on Cell Viability (at concentrations up to 10 µM) |
| MCF-7 | SGC6870 | No significant toxicity[4] |
| This compound | No significant toxicity[4] | |
| PNT2 | SGC6870 | No significant toxicity[4] |
| This compound | No significant toxicity[4] | |
| HEK293T | SGC6870 | No significant toxicity[4] |
| This compound | No significant toxicity[4] |
Signaling Pathways and Experimental Workflow
To effectively validate the role of PRMT6 in cell proliferation using SGC6870 and this compound, it is essential to understand the underlying signaling pathways and the experimental workflow.
Caption: PRMT6 signaling pathway in cell cycle regulation.
Caption: Experimental workflow for validating PRMT6-dependent cell proliferation.
Caption: Logical relationship for validating PRMT6-dependent cell proliferation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and should be optimized for the specific cell line used.
Materials:
-
Cancer cell line with known PRMT6 expression
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
SGC6870 and this compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare serial dilutions of SGC6870 and this compound in complete medium. The final DMSO concentration should be less than 0.1%. Remove the medium from the wells and add 100 µL of medium containing the compounds or DMSO vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value for SGC6870. This compound should show no significant effect on cell viability.
Western Blot Analysis for PRMT6 and p21
This protocol provides a general guideline for Western blotting and may require optimization.
Materials:
-
Treated cells from a parallel experiment to the viability assay
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PRMT6, anti-p21, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash the treated cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PRMT6, p21, and a loading control (β-actin or GAPDH) overnight at 4°C.[8]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of PRMT6 and p21 to the loading control. Expect to see an increase in p21 expression in cells treated with SGC6870, but not in those treated with this compound or DMSO.
By following these protocols and utilizing this compound as a negative control, researchers can confidently validate the role of PRMT6 in mediating cell proliferation and further explore its potential as a therapeutic target in cancer.
References
- 1. Frontiers | The Emerging Role of PRMT6 in Cancer [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure, Activity and Function of the Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SGC6870 | Structural Genomics Consortium [thesgc.org]
- 6. biorxiv.org [biorxiv.org]
- 7. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for SGC6870N and SGC6870 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGC6870 is a potent, selective, and cell-active allosteric inhibitor of Protein Arginine Methyltransferase 6 (PRMT6), a key enzyme implicated in various cancers through its role in gene expression regulation, cell proliferation, and signaling pathways.[1][2][3][4][5] SGC6870N, the (S)-enantiomer of SGC6870, is inactive against PRMT6 and serves as an ideal negative control for in-cell and in-vivo studies, ensuring that observed effects are specifically due to PRMT6 inhibition.[3][4] These application notes provide detailed protocols for utilizing SGC6870 and this compound to investigate the role of PRMT6 in cancer cell lines.
Recommended Cell Lines
PRMT6 is overexpressed in a multitude of cancer types, making a variety of cell lines suitable for treatment with SGC6870. The choice of cell line should be guided by the research question and the endogenous expression level of PRMT6. Studies involving the knockdown of PRMT6 have demonstrated its importance in the proliferation and survival of several cancer cell lines, suggesting their potential sensitivity to SGC6870.
Table 1: Suggested Cancer Cell Lines for SGC6870 Treatment
| Cancer Type | Cell Line | Rationale for Selection |
| Lung Adenocarcinoma | A549, H1299 | PRMT6 knockdown suppresses cell growth and induces G1/S arrest in A549 cells.[6] PRMT6 is highly expressed in most lung cancer cells. |
| Breast Cancer | MCF-7, T47D | PRMT6 is overexpressed in breast cancer. Knockdown of PRMT6 in MCF-7 and T47D cells leads to reduced cell proliferation.[1] SGC6870 has shown low toxicity in MCF-7 cells at concentrations up to 10 µM.[3] |
| Prostate Cancer | PC-3 | PRMT6 is overexpressed in prostate cancer, and its knockdown in PC-3 cells attenuates the malignant phenotype by decreasing cell viability and invasion.[1] |
| Colorectal Cancer | HCT116, SW480, SW620, DLD1, HT29 | PRMT6 is upregulated in colorectal cancer tissues. Its knockdown promotes apoptosis and inhibits the growth of CRC cell lines.[1] |
| Bladder Cancer | SW780, RT4 | PRMT6 knockdown significantly inhibits the growth of bladder cancer cell lines. |
| Osteosarcoma | U2OS | Knockdown of PRMT6 in U2OS cells results in G2 checkpoint accumulation and upregulation of p21 and p27. |
| HEK293T | (with PRMT6 overexpression) | Ideal for initial validation of SGC6870 activity on histone methylation and other direct substrates in a controlled system.[3][5][7] |
Data Presentation: In Vitro Activity of SGC6870
SGC6870 is a highly potent inhibitor of PRMT6 enzymatic activity. Its efficacy has also been demonstrated in cellular assays, where it inhibits the methylation of PRMT6 substrates.
Table 2: In Vitro and Cellular IC50 Values for SGC6870
| Assay Type | Substrate/Endpoint | System | IC50 | Reference |
| Biochemical Assay | PRMT6 Enzymatic Activity | Recombinant Human PRMT6 | 77 ± 6 nM | [3][4][5][7] |
| Cellular Assay | H3R2me2a Inhibition | HEK293T cells overexpressing PRMT6 | 0.9 ± 0.1 µM | [3] |
| Cellular Assay | H4R3me2a Inhibition | HEK293T cells overexpressing PRMT6 | 0.6 ± 0.1 µM | [3] |
Note: While SGC6870 has demonstrated low general cytotoxicity in cell lines such as MCF-7, PNT2, and HEK293T at concentrations up to 10 µM, the specific anti-proliferative IC50 values in cancer cell lines with high endogenous PRMT6 are not yet widely published.[3] Researchers are encouraged to determine the dose-response curve for their cell line of interest.
Experimental Protocols
Cell Viability and Proliferation Assay
This protocol is designed to determine the effect of SGC6870 on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
SGC6870 and this compound (dissolved in DMSO to a stock concentration of 10 mM)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Plate reader
Procedure:
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of SGC6870 and this compound in complete culture medium. A final concentration range of 0.01 µM to 10 µM is recommended for initial experiments. Include a DMSO-only control.
-
Remove the existing medium from the cells and add 100 µL of the prepared drug dilutions.
-
Incubate the plates for 72 hours.
-
Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay by Flow Cytometry
This protocol is used to quantify the induction of apoptosis by SGC6870.
Materials:
-
Cancer cell lines of interest
-
6-well plates
-
SGC6870 and this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with SGC6870, this compound, or DMSO for 48 hours.
-
Collect both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
Workflow for Apoptosis Assay:
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of SGC6870 on cell cycle progression.
Materials:
-
Cancer cell lines of interest
-
6-well plates
-
SGC6870 and this compound
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with SGC6870, this compound, or DMSO for 24 hours.
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Workflow for Cell Cycle Analysis:
Signaling Pathways
PRMT6 has been shown to influence several key cancer-related signaling pathways. SGC6870 provides a valuable tool to dissect these mechanisms.
PRMT6 and PI3K/AKT/mTOR Signaling
In prostate cancer cells, PRMT6 silencing has been associated with the downregulation of the PI3K/AKT/mTOR pathway. [1]This suggests that inhibition of PRMT6 with SGC6870 may lead to decreased phosphorylation of AKT and mTOR, thereby inhibiting cell survival and proliferation.
PRMT6 and c-MYC Signaling
Recent studies have indicated that PRMT6 can enhance MYC signaling by stabilizing the c-MYC protein through methylation, which prevents its degradation. This leads to increased cancer cell proliferation.
References
- 1. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SGC6870 | Structural Genomics Consortium [thesgc.org]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
Application Notes: Assessing PRMT6 Activity Using SGC6870N as a Negative Control
Audience: Researchers, scientists, and drug development professionals.
Introduction: Protein Arginine Methyltransferase 6 (PRMT6) is a Type I PRMT that plays a crucial role in various cellular processes, including transcriptional regulation and DNA repair, by catalyzing the monomethylation and asymmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2] Key substrates include histone H3 at arginine 2 (H3R2) and histone H4 at arginine 3 (H4R3).[1][3] Dysregulation of PRMT6 is associated with several cancers, making it a significant target for therapeutic development.[1]
SGC6870 is a first-in-class, potent, and highly selective allosteric inhibitor of PRMT6.[1][4] To rigorously validate that the biological effects observed upon treatment with SGC6870 are due to the specific inhibition of PRMT6, it is essential to use a proper negative control. SGC6870N is the (S)-enantiomer of SGC6870 and is inactive against PRMT6.[1][5][6] By comparing the effects of SGC6870 with this compound, researchers can distinguish on-target effects from potential off-target or compound-scaffold-related activities, ensuring data integrity and accurate interpretation.
These application notes provide detailed protocols for assessing PRMT6 activity both in vitro and in cells, emphasizing the critical role of this compound as a negative control.
PRMT6 Signaling and Inhibition
PRMT6 transfers a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to arginine residues on substrate proteins. SGC6870 acts as an allosteric inhibitor, binding to a site distinct from the active site to prevent this catalytic activity.
References
- 1. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT6 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. SGC6870 | Structural Genomics Consortium [thesgc.org]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Determination of IC50 for SGC-7901 and its Vincristine-Resistant Counterpart SGC-7901/VCR
Introduction
Gastric cancer remains a significant global health challenge, and the development of drug resistance is a major obstacle to effective chemotherapy. The human gastric adenocarcinoma cell line, SGC-7901, and its vincristine-resistant subline, SGC-7901/VCR, serve as critical in vitro models for studying the mechanisms of multidrug resistance (MDR) and for the preliminary screening of novel therapeutic agents. A key parameter for evaluating the efficacy of a cytotoxic compound is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance required to inhibit a biological process by 50%. This document provides a detailed protocol for determining the IC50 of a test compound in SGC-7901 and SGC-7901/VCR cells using the MTT assay, along with an overview of the key signaling pathways implicated in vincristine (B1662923) resistance in this cell line model.
Data Presentation
The following table summarizes the IC50 values of vincristine in the SGC-7901 and SGC-7901/VCR cell lines, illustrating the significant increase in resistance in the SGC-7901/VCR variant.
| Cell Line | Compound | IC50 (mg/L) | Resistance Index |
| SGC-7901 | Vincristine | 0.26 | 1.0 |
| SGC-7901/VCR | Vincristine | 40.03 | 154.0 |
Note: The resistance index is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.[1]
Experimental Protocols
Materials and Reagents
-
SGC-7901 and SGC-7901/VCR cell lines
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compound (e.g., SGC6870)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom sterile culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Cell Culture and Maintenance
-
Culture SGC-7901 and SGC-7901/VCR cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
To maintain the resistant phenotype, the SGC-7901/VCR cell line should be periodically cultured in a medium containing a low concentration of vincristine.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
MTT Assay for IC50 Determination
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and resuspend them in a fresh complete medium.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well plates at a density of 2 x 10^4 cells/well in a final volume of 100 µL.[2]
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the test compound in a complete culture medium to achieve a range of desired concentrations. It is advisable to perform a preliminary experiment with a broad range of concentrations to determine the approximate IC50.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Incubate the plates for 48 hours.
-
-
MTT Addition and Incubation:
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Mix gently on a shaker to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4]
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways in Vincristine Resistance
The development of vincristine resistance in SGC-7901/VCR cells is a multifactorial process involving the alteration of several signaling pathways. A primary mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1), which actively efflux chemotherapeutic drugs from the cell, reducing their intracellular concentration and efficacy. The expression and function of these transporters are regulated by complex signaling networks. Aberrant activation of the PI3K/AKT and MAPK pathways has been shown to contribute to chemoresistance in gastric cancer.[5] Additionally, the Notch signaling pathway has been implicated in the multidrug resistance of SGC-7901/VCR cells.[6] Overexpression of AP-2α has been shown to reverse this resistance by down-regulating Notch1, Hes-1, P-gp, and MRP1.[6]
Caption: Signaling pathways in vincristine resistance.
Experimental Workflow
The following diagram outlines the key steps in the determination of the IC50 value.
Caption: Experimental workflow for IC50 determination.
References
- 1. [Reversal of chemoresistance to vincristine in gastric cancer cells by NF-kappaB inhibitor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SKI-II reverses the chemoresistance of SGC7901/DDP gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of chemoresistance in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AP-2α reverses vincristine-induced multidrug resistance of SGC7901 gastric cancer cells by inhibiting the Notch pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting unexpected results with SGC6870N control
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using SGC6870N as a negative control in experiments targeting Protein Arginine Methyltransferase 6 (PRMT6).
Troubleshooting Guide
This guide addresses potential unexpected results when using this compound.
| Question | Possible Causes | Troubleshooting Steps |
| Q1: Why am I observing a slight decrease in cell viability or a minor phenotypic effect with this compound, which is supposed to be an inactive control? | 1. High Concentration: At very high concentrations, even inactive compounds can exhibit off-target effects or mild cytotoxicity. 2. Compound Instability: The compound may have degraded over time, leading to the formation of active byproducts. 3. Contamination: The this compound stock solution or the cell culture may be contaminated. 4. Off-Target Effects: Although designed to be inactive against PRMT6, the chemical scaffold may have weak interactions with other cellular targets at high concentrations. | 1. Concentration Optimization: Ensure you are using this compound at a concentration similar to or slightly higher than the effective concentration of its active enantiomer, SGC6870. A typical starting point is 1-10 µM. 2. Fresh Preparation: Prepare fresh stock solutions of this compound from a new vial. 3. Purity Check: If possible, verify the purity of the compound using analytical methods like HPLC. 4. Orthogonal Controls: Use an additional, structurally unrelated negative control to confirm if the observed effect is specific to the this compound scaffold. |
| Q2: In my in vitro PRMT6 enzymatic assay, this compound is showing some inhibition. What could be the reason? | 1. Compound Aggregation: At high concentrations, small molecules can form aggregates that non-specifically inhibit enzymes. 2. Assay Interference: this compound might interfere with the assay readout (e.g., fluorescence or luminescence). 3. Impurity: The this compound sample may contain a small amount of the active SGC6870 enantiomer. | 1. Detergent Addition: Include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to prevent aggregation. 2. Counter-Screen: Run the assay without the enzyme to see if this compound alone affects the signal. 3. Source Verification: Ensure the compound is from a reputable supplier. If the issue persists, consider analytical verification of its enantiomeric purity. |
| Q3: My this compound stock solution appears cloudy or has precipitates. What should I do? | 1. Poor Solubility: The compound may not be fully dissolved in the chosen solvent at the desired concentration. 2. Incorrect Storage: Improper storage may have led to compound precipitation or degradation. | 1. Solubility Check: this compound is reported to be soluble in DMSO at 2 mg/mL. If you are making a more concentrated stock, you may be exceeding its solubility limit. Gentle warming and vortexing may help. 2. Proper Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended use?
A1: this compound is the (S)-enantiomer of SGC6870. It is designed to be an inactive negative control for its active counterpart, SGC6870, which is a potent and selective allosteric inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1][2] As a negative control, this compound is used to differentiate the specific on-target effects of PRMT6 inhibition from any off-target or non-specific effects of the chemical scaffold.
Q2: What is the target of the active compound, SGC6870?
A2: The active compound, SGC6870, is a highly selective allosteric inhibitor of PRMT6.[1][2] PRMT6 is a type I protein arginine methyltransferase that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins, thereby regulating gene expression and other cellular processes.[3][4]
Q3: At what concentration should I use this compound?
A3: this compound should be used at the same concentration as its active counterpart, SGC6870, in your experiments. The cellular IC50 of SGC6870 for inhibiting H3R2 methylation is approximately 0.8 µM.[1] Therefore, a concentration range of 1-10 µM is a reasonable starting point for cellular assays.
Q4: In which solvent should I dissolve this compound?
A4: this compound is soluble in DMSO at a concentration of 2 mg/mL.
Quantitative Data Summary
| Compound | Target | Biochemical IC50 | Cellular IC50 (H3R2 methylation) | Recommended Control Concentration |
| SGC6870 (Active) | PRMT6 | 77 nM[1][2] | ~0.8 µM[1] | N/A |
| This compound (Inactive Control) | No significant activity against PRMT6 | Inactive[1][2] | N/A | Match SGC6870 concentration (e.g., 1-10 µM) |
Experimental Protocols
Protocol 1: In Vitro PRMT6 Inhibition Assay
This protocol is for a biochemical assay to measure the enzymatic activity of PRMT6 and its inhibition.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, and 0.01% Triton X-100).
-
Prepare a solution of recombinant human PRMT6 enzyme in assay buffer.
-
Prepare a solution of a suitable substrate (e.g., a peptide containing H3R2) in assay buffer.
-
Prepare a solution of the co-substrate S-adenosyl-L-[methyl-³H]methionine (³H-SAM) in assay buffer.
-
Prepare serial dilutions of SGC6870 and this compound in DMSO, then dilute further in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the PRMT6 enzyme, the test compound (SGC6870 or this compound) or vehicle (DMSO), and the substrate peptide.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction by adding trichloroacetic acid.
-
Transfer the reaction mixture to a filter plate to capture the precipitated, radiolabeled peptide.
-
Wash the filter plate to remove unincorporated ³H-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular H3R2 Methylation Assay (Western Blot)
This protocol describes how to measure the effect of SGC6870 on the levels of asymmetrically dimethylated Histone H3 at Arginine 2 (H3R2me2a) in cells.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T) and allow them to adhere overnight.
-
Treat the cells with various concentrations of SGC6870 and this compound for 24-48 hours. Include a vehicle-only control.
-
-
Histone Extraction:
-
Harvest the cells and wash with PBS.
-
Lyse the cells and extract histones using an acid extraction method.
-
Quantify the protein concentration of the histone extracts.
-
-
Western Blotting:
-
Separate equal amounts of histone extracts by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for H3R2me2a overnight at 4°C.
-
As a loading control, incubate a separate membrane or strip the first one and re-probe with an antibody for total Histone H3.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for H3R2me2a and total H3.
-
Normalize the H3R2me2a signal to the total H3 signal for each condition.
-
Calculate the percent reduction in H3R2me2a levels relative to the vehicle-treated control.
-
Protocol 3: Cell Viability Assay (MTT)
This protocol is for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound. Include a vehicle-only control and a positive control for cytotoxicity.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percent viability for each concentration relative to the vehicle-treated control.
-
Plot the percent viability against the compound concentration.
-
Visualizations
Caption: PRMT6 signaling pathway and the effect of SGC6870.
References
Potential off-target effects of SGC6870N at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of SGC6870N, particularly when used at high concentrations in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended use?
A1: this compound is the (S)-enantiomer of SGC6870, a potent and selective allosteric inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3] this compound is designed to be the inactive enantiomer and is intended for use as a negative control in experiments involving SGC6870 to help ensure that the observed effects of SGC6870 are due to the inhibition of PRMT6 and not due to off-target or non-specific effects of the chemical scaffold.[1][2]
Q2: Is this compound expected to have any biological activity?
A2: this compound is designed to be inactive against PRMT6.[1][2] Selectivity profiling against a panel of 33 methyltransferases, including 8 PRMTs, showed no significant inhibitory activity by this compound at concentrations of 1 µM and 10 µM.[4]
Q3: Could this compound exhibit off-target effects at high concentrations?
A3: While this compound is designed as an inactive control, using any small molecule at high concentrations can increase the risk of non-specific or off-target interactions. It is crucial to use the lowest effective concentration in your experiments and to include appropriate controls to validate your findings.
Q4: What are the signs of potential off-target effects in my experiment?
A4: Potential off-target effects could manifest as:
-
Unexpected phenotypic changes in cells treated with this compound alone.
-
Similar effects observed with both SGC6870 and this compound, suggesting the effect is independent of PRMT6 inhibition.
-
Activation or inhibition of signaling pathways that are not known to be regulated by PRMT6.
Troubleshooting Guide
If you suspect that this compound is causing off-target effects in your experiments, follow this troubleshooting guide.
| Symptom | Possible Cause | Recommended Action |
| Unexpected phenotype observed with this compound treatment. | The observed effect may be due to a non-specific interaction of the compound at high concentrations. | 1. Titrate this compound: Determine the lowest concentration of this compound that still serves as an effective negative control without causing the unexpected phenotype. 2. Use an alternative negative control: If possible, use a structurally unrelated negative control to confirm that the observed phenotype is specific to the SGC6870 scaffold. |
| SGC6870 and this compound produce a similar biological effect. | The effect may be independent of PRMT6 inhibition and related to an off-target activity of the shared chemical scaffold. | 1. Perform a target deconvolution study: Utilize techniques like chemical proteomics or thermal shift assays to identify potential off-target binding partners of this compound. 2. Conduct a broad kinase selectivity screen: As a general precaution for small molecules, a kinome scan can help identify any unexpected interactions with kinases. |
| Activation of an unexpected signaling pathway. | The compound may be interacting with an upstream regulator of the observed pathway. | 1. Phosphoproteomics analysis: Analyze the global phosphorylation status of key signaling molecules to identify pathways affected by this compound. 2. Literature review: Investigate if the observed pathway can be modulated by other known off-target interactions of similar chemical scaffolds. |
Quantitative Data Summary
The following table summarizes the available selectivity data for this compound.
| Target Class | Assay Concentration | Number of Targets Tested | Observed Inhibition by this compound | Reference |
| Methyltransferases | 1 µM and 10 µM | 33 | No significant inhibition | [4] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol can be used to assess the binding of this compound to potential protein targets in a cellular context.
-
Cell Culture and Treatment:
-
Culture cells of interest to 70-80% confluency.
-
Treat cells with a high concentration of this compound (e.g., 10-50 µM) and a vehicle control (e.g., DMSO) for a specified time.
-
-
Cell Lysis and Heating:
-
Harvest and lyse the cells.
-
Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
-
Protein Precipitation and Quantification:
-
Centrifuge the heated lysates to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of a specific protein of interest in the soluble fraction using Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Generate a melting curve for the protein of interest in the presence and absence of this compound. A shift in the melting curve indicates a direct interaction between the compound and the protein.
-
Visualizations
Caption: Troubleshooting workflow for suspected off-target effects.
Caption: SGC6870 vs. This compound activity relationship.
References
Technical Support Center: Optimizing SGC6870N Concentration
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of SGC6870N, with a focus on avoiding cytotoxic effects in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the inactive (S)-enantiomer of SGC6870, a potent and selective allosteric inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3][4][5] Due to its inactivity against PRMT6, this compound serves as an ideal negative control in experiments involving SGC6870 to help ensure that the observed biological effects are due to the specific inhibition of PRMT6 and not off-target or non-specific chemical effects.[1][2]
Q2: Does this compound exhibit cytotoxicity?
A2: As an inactive control, this compound is expected to have minimal biological activity. However, like any small molecule, it has the potential to induce cytotoxicity at high concentrations. This can be influenced by the specific cell line, experimental duration, and assay conditions. Therefore, it is crucial to empirically determine the non-toxic concentration range of this compound for your specific experimental setup.
Q3: What is a recommended starting concentration range for this compound in cell-based assays?
A3: For a new compound or a new cell line, it is advisable to test a broad concentration range to establish a dose-response curve. A common starting point is a logarithmic or semi-logarithmic dilution series, for example, from 0.01 µM to 100 µM.[6] This wide range will help identify the concentration at which this compound may begin to exhibit cytotoxic effects.
Q4: How should I prepare and store this compound stock solutions?
A4: Proper handling and storage are critical to maintaining the integrity of the compound.[7]
-
Dissolving: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as Dimethyl Sulfoxide (DMSO).
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[7]
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in your cell culture medium for each experiment.
Troubleshooting Guides
Issue 1: High levels of cell death are observed in wells treated with this compound.
| Possible Cause | Recommended Solution |
| Compound-induced Cytotoxicity | The concentration of this compound may be too high. Perform a cytotoxicity assay (e.g., MTT, XTT, or CellTox™ Green) to determine the concentration at which cell viability drops significantly.[8][9] Adjust your experimental concentrations to be well below this cytotoxic threshold. |
| Solvent Toxicity | The final concentration of the solvent (e.g., DMSO) in the culture medium may be toxic to the cells. Ensure the final DMSO concentration is kept low, typically ≤ 0.1%.[10] Always include a vehicle control (cells treated with the same concentration of solvent alone) to assess its effect. |
| Compound Instability/Degradation | The compound may have degraded, leading to the formation of toxic byproducts. Ensure the compound has been stored correctly.[7] If in doubt, use a fresh aliquot or a newly purchased batch of the compound. |
| Cell Line Sensitivity | The cell line you are using may be particularly sensitive to chemical treatments. Consider reducing the incubation time or using a lower range of this compound concentrations. |
Issue 2: Inconsistent or unexpected results with this compound.
| Possible Cause | Recommended Solution |
| Precipitation of the Compound | This compound may be precipitating out of the solution at the working concentration, especially in aqueous media. Visually inspect the media for any precipitate. If precipitation is suspected, consider preparing a fresh dilution or using a lower concentration.[7] |
| Incorrect Dilutions | Errors in preparing serial dilutions can lead to inconsistent results. Double-check all calculations and pipetting steps. |
| Contamination | Microbial contamination of cell cultures can cause unexpected cytotoxicity. Regularly check your cultures for any signs of contamination. |
Data Presentation
The following table presents hypothetical data from an MTT assay used to assess the cytotoxicity of this compound on a generic cancer cell line after 48 hours of treatment. This data is for illustrative purposes only.
Table 1: Hypothetical Cytotoxicity of this compound on Cancer Cell Line X
| This compound Concentration (µM) | Average Absorbance (570 nm) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 | 100 |
| 0.1 | 1.23 | 98.4 |
| 1 | 1.20 | 96.0 |
| 10 | 1.15 | 92.0 |
| 25 | 1.05 | 84.0 |
| 50 | 0.85 | 68.0 |
| 100 | 0.50 | 40.0 |
Experimental Protocols
Protocol: Determining the Cytotoxic Concentration of this compound using an MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound.[8][11][12]
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.1 µM to 100 µM).
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the appropriate this compound dilution or control solution.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a "medium-only" blank from all experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the cytotoxic concentration (e.g., IC₅₀).
-
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SGC6870 | Structural Genomics Consortium [thesgc.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. CellTox™ Green Cytotoxicity Assay Protocol [promega.sg]
- 10. benchchem.com [benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to interpret ambiguous data from SGC6870N experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret ambiguous data from experiments involving SGC6870N.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected activity in an experiment?
This compound is the (S)-enantiomer of SGC6870 and is inactive against Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3] It is designed to be used as a negative control alongside its active counterpart, SGC6870, which is a potent and selective allosteric inhibitor of PRMT6.[1][4] In a typical experiment, this compound is expected to show no significant inhibitory effect on PRMT6 activity or any downstream biological effects that are mediated by PRMT6.
Q2: Why is it crucial to include this compound in my experiments with SGC6870?
Including this compound as a negative control is essential for validating that the observed effects of SGC6870 are due to the specific inhibition of PRMT6 and not due to off-target effects or non-specific compound activity. By comparing the results from SGC6870 with those from this compound, you can differentiate between PRMT6-mediated effects and any background noise or artifacts in your assay system.
Q3: What could be the potential reasons for observing unexpected activity with this compound?
Observing unexpected activity with this compound can be perplexing. Potential reasons for such ambiguous data include:
-
Compound Purity and Integrity: The this compound sample may have degraded or could be contaminated with the active SGC6870 enantiomer.
-
Experimental Artifacts: The observed effect may not be a true biological response but rather an artifact of the assay system, such as interference with the detection method.
-
Off-Target Effects at High Concentrations: At concentrations significantly higher than the working concentration of SGC6870, this compound might exhibit non-specific or off-target effects.
-
Cellular Health and Assay Conditions: The health of the cells and the specific conditions of the assay (e.g., serum concentration, incubation time) can influence compound activity and lead to misleading results.
Troubleshooting Ambiguous Data
Scenario 1: this compound shows partial inhibition of PRMT6 activity.
If you observe that this compound is partially inhibiting PRMT6, consider the following troubleshooting steps:
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Compound Contamination | Verify the purity of your this compound stock. If possible, perform analytical chemistry checks like HPLC or mass spectrometry. Obtain a fresh, certified batch of the compound from a reputable supplier.[1][3] |
| Incorrect Concentration | Double-check all dilution calculations and ensure that the final concentration of this compound in your assay is correct. |
| Assay Interference | Run a control experiment without cells or enzyme to see if this compound interferes with your detection reagents (e.g., antibodies, fluorescent substrates). |
Illustrative Data for Troubleshooting
| Compound | Concentration | % PRMT6 Inhibition (Expected) | % PRMT6 Inhibition (Ambiguous Data) |
| DMSO (Vehicle) | 0.1% | 0% | 0% |
| SGC6870 | 1 µM | ~80-90% | 85% |
| This compound | 1 µM | < 5% | 30% |
Scenario 2: Similar biological effects are observed with both SGC6870 and this compound.
When both the active compound and the negative control produce a similar phenotype, it strongly suggests an off-target effect or an experimental artifact.
Troubleshooting Workflow
Caption: Troubleshooting workflow for experiments where SGC6870 and this compound show similar effects.
Experimental Protocols
General Protocol for a Cellular Histone Methylation Assay
This protocol provides a general framework for assessing the impact of SGC6870 and this compound on the methylation of a known PRMT6 substrate, such as Histone H3 at arginine 2 (H3R2).
-
Cell Culture: Plate cells (e.g., HEK293T) at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of SGC6870 and this compound, along with a vehicle control (e.g., DMSO). Treat the cells with the compounds for the desired time period (e.g., 24-48 hours).
-
Histone Extraction: After treatment, harvest the cells and perform histone extraction using an appropriate kit or protocol.
-
Western Blot Analysis:
-
Separate the histone extracts by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the methylated substrate (e.g., anti-H3R2me2a).
-
Use an antibody for total histone H3 as a loading control.
-
Incubate with a suitable secondary antibody and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities for the methylated histone and the total histone. Normalize the methylated histone signal to the total histone signal. Compare the levels of methylation in the compound-treated samples to the vehicle control.
Signaling Pathway and Compound Relationship
PRMT6 Inhibition by SGC6870
PRMT6 is a protein arginine methyltransferase that asymmetrically dimethylates various substrates, including histone H3 at arginine 2 (H3R2me2a), leading to transcriptional repression. SGC6870 is an allosteric inhibitor of PRMT6, while this compound is its inactive enantiomer.
Caption: Relationship between SGC6870, this compound, and the PRMT6 signaling pathway.
References
Technical Support Center: Improving Reproducibility of Experiments with SGC6870N
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in using SGC6870N effectively and improving the reproducibility of their experiments. This compound is the inactive (S)-enantiomer of SGC6870, a potent and selective allosteric inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3] As such, this compound serves as an essential negative control for experiments investigating the effects of SGC6870.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in an experiment?
A1: this compound is designed to be used as a negative control alongside its active enantiomer, SGC6870.[1][2][3] Since this compound is inactive against PRMT6, it helps researchers to distinguish the specific effects of PRMT6 inhibition by SGC6870 from any potential off-target or non-specific effects of the chemical scaffold.
Q2: At what concentration should I use this compound?
A2: this compound should be used at the same concentrations as its active counterpart, SGC6870. Studies have shown that neither SGC6870 nor this compound exhibit significant cellular toxicity in HEK293T, PNT2, and MCF-7 cell lines at concentrations up to 10 µM.[2][4]
Q3: What is the expected outcome when using this compound in a cell-based assay?
A3: In a well-controlled experiment, treatment with this compound should not produce any significant biological effect related to the inhibition of PRMT6. For example, in a Western blot analysis of histone methylation, cells treated with this compound should show no significant change in the levels of H3R2me2a (asymmetric dimethylation of histone H3 at arginine 2), a known mark mediated by PRMT6, compared to vehicle-treated cells.[2]
Q4: What is the mechanism of action of the active compound, SGC6870?
A4: SGC6870 is a potent, selective, and cell-active allosteric inhibitor of PRMT6.[1][3] It binds to a unique, induced allosteric pocket on the PRMT6 enzyme, rather than the active site, to inhibit its methyltransferase activity.[2][3]
Data Presentation
SGC6870 and this compound Potency and Selectivity
| Compound | Target | IC50 (nM) | Notes |
| SGC6870 | PRMT6 | 77 ± 6 | Potent and selective allosteric inhibitor. |
| This compound | PRMT6 | Inactive | Inactive enantiomer, ideal negative control. |
Data sourced from Shen et al., 2021.[3][4]
Cell Viability of SGC6870 and this compound
| Cell Line | Compound | Concentration Range | Effect on Viability |
| HEK293T | SGC6870 | Up to 10 µM | No significant toxicity |
| This compound | Up to 10 µM | No significant toxicity | |
| PNT2 | SGC6870 | Up to 10 µM | No significant toxicity |
| This compound | Up to 10 µM | No significant toxicity | |
| MCF-7 | SGC6870 | Up to 10 µM | No significant toxicity |
| This compound | Up to 10 µM | No significant toxicity |
Data indicates that both compounds can be used in cellular studies at concentrations up to 10 µM without significant cytotoxic effects after 3 days of treatment. Data sourced from Shen et al., 2021.[2][4]
Experimental Protocols
Cell Viability Assay (MTT/WST-1)
This protocol is a general guideline for assessing the cytotoxicity of SGC6870 and this compound.
Materials:
-
HEK293T, PNT2, or MCF-7 cells
-
Complete growth medium
-
SGC6870 and this compound stock solutions (in DMSO)
-
96-well plates
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of SGC6870 and this compound in complete growth medium. A final DMSO concentration of ≤ 0.1% is recommended. Include a vehicle-only control (DMSO).
-
Remove the medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 72 hours).
-
Add 10 µL of MTT or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Histone Methylation
This protocol details the procedure for assessing the effect of SGC6870 and this compound on PRMT6-mediated histone methylation.
Materials:
-
HEK293T cells (can be transfected to overexpress PRMT6)
-
Complete growth medium
-
SGC6870 and this compound stock solutions (in DMSO)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3R2me2a, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HEK293T cells in 6-well plates and allow them to adhere.
-
Treat the cells with titrated concentrations of SGC6870 and this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 20 hours.[2]
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3R2me2a, diluted in blocking buffer, overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against total Histone H3.
Mandatory Visualizations
PRMT6 Signaling Pathway
References
Common pitfalls when using inactive enantiomers as controls
Welcome to the technical support center for researchers working with chiral molecules. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of inactive enantiomers as experimental controls.
Frequently Asked Questions (FAQs)
Q1: I'm using the "inactive" enantiomer of my compound as a negative control, but I'm observing unexpected biological activity. What could be the cause?
This is a common issue that can arise from several factors. The assumption that an enantiomer is completely inactive is often incorrect. Here are the most likely reasons for the observed activity:
-
Enantiomeric Impurity: Your "inactive" control may be contaminated with small amounts of the active enantiomer.[1][2][3] Even minor contamination can elicit a significant biological response, especially if the active enantiomer is highly potent.[4] Commercially available chiral compounds often contain detectable levels of the opposite enantiomer.[1]
-
Off-Target Effects: The "inactive" enantiomer may not be inert. It could be interacting with other receptors, enzymes, or signaling pathways, leading to its own distinct biological effects.[5][6][7] These effects can be completely different from those of the active enantiomer and may even be toxic.[8][9][10]
-
Chiral Inversion: In a biological system, the "inactive" enantiomer can be converted into the active enantiomer through enzymatic or non-enzymatic processes.[9][11][12] This phenomenon, known as chiral inversion, can lead to the gradual appearance of the active compound, complicating the interpretation of your results.[8][13]
Q2: How can I be sure that the effects I'm seeing are not due to contamination of my inactive enantiomer with the active one?
It is crucial to verify the enantiomeric purity of your compounds. The most reliable method for this is chiral High-Performance Liquid Chromatography (HPLC) .
Troubleshooting Workflow for Enantiomeric Purity:
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
A detailed protocol for chiral HPLC can be found in various scientific publications and is often specific to the compound being analyzed. However, a general outline is provided below. For a specific example, the separation of verapamil (B1683045) enantiomers has been well-documented.[14]
Objective: To determine the enantiomeric purity of a chiral compound.
Materials:
-
Your "inactive" enantiomer sample.
-
A reference standard of the active enantiomer.
-
A racemic mixture of the compound.
-
HPLC-grade solvents (e.g., hexane, isopropanol (B130326), ethanol (B145695), acetonitrile (B52724), methanol).[15]
-
Chiral stationary phase (CSP) column.
-
HPLC system with a suitable detector (e.g., UV-Vis).
Methodology:
-
Method Development:
-
Consult literature for established chiral separation methods for your compound or similar structures.
-
Screen different chiral columns and mobile phases to achieve baseline separation of the enantiomers. Common mobile phase modifiers include isopropanol and ethanol for normal phase, and acetonitrile and methanol (B129727) for reversed phase.[15]
-
Optimize the mobile phase composition, flow rate, and column temperature to maximize resolution.[15]
-
-
Sample Preparation:
-
Dissolve the "inactive" enantiomer, the active enantiomer standard, and the racemic mixture in a suitable solvent compatible with the mobile phase.[15]
-
-
Analysis:
-
Inject the racemic mixture to determine the retention times of both enantiomers.
-
Inject the active enantiomer standard to confirm its retention time.
-
Inject your "inactive" enantiomer sample.
-
-
Data Interpretation:
-
In the chromatogram of your "inactive" enantiomer, look for a small peak at the retention time of the active enantiomer.
-
Calculate the enantiomeric excess (e.e.) using the peak areas: e.e. (%) = (|Area_major - Area_minor|) / (Area_major + Area_minor) * 100.
-
| Parameter | Description | Typical Values/Ranges |
| Column | Chiral Stationary Phase (CSP) | Dependent on analyte structure |
| Mobile Phase | Mixture of organic solvents | e.g., ACN/MOH/TFA/TEA (98:2:0.05:0.025, v/v/v/v)[14] |
| Flow Rate | Rate at which the mobile phase passes through the column | 0.5 - 1.0 mL/min |
| Temperature | Column oven temperature | 25 - 40 °C |
| Detection | Wavelength for UV detector | Analyte dependent |
| Injection Vol. | Volume of sample injected | 5 - 20 µL |
Q3: My inactive enantiomer is pure, but I still see biological effects, especially in in vivo studies. What's happening?
This strongly suggests that chiral inversion is occurring.[9][11][12] The "inactive" enantiomer is being converted to the active form by enzymes in the body.[8] This is a well-documented phenomenon for several classes of drugs, most notably 2-arylpropionic acid nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[11][12][13]
Troubleshooting Chiral Inversion:
-
Literature Review: Check if chiral inversion has been reported for your compound or structurally related molecules.
-
In Vitro vs. In Vivo Comparison: If you observe activity in vivo but not in cell-based assays (which may lack the necessary metabolic enzymes), this is a strong indicator of metabolic chiral inversion.
-
Pharmacokinetic Studies: Conduct pharmacokinetic studies to measure the plasma concentrations of both enantiomers over time after administering the "inactive" enantiomer. The appearance and increase of the active enantiomer's concentration would confirm chiral inversion.[14]
Q4: What if both enantiomers are active, but at different targets? How do I design my controls?
This is a scenario where the "inactive" enantiomer is not truly inactive but has different biological activities.[5][6] In this case, it cannot be used as a simple negative control.
Experimental Design Considerations:
-
Characterize Both Enantiomers: Profile the activity of both enantiomers across a range of relevant assays to understand their individual pharmacological profiles.
-
Use a Structurally Unrelated Negative Control: Instead of the enantiomer, use a well-validated inactive compound that is structurally distinct from your active molecule.
-
Gene Knockout/Knockdown: To confirm that the effect of the active enantiomer is on-target, use genetic approaches (e.g., CRISPR/Cas9 or siRNA) to eliminate the target protein and show that the compound's effect is lost.
References
- 1. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiomeric Impurities: Significance and symbolism [wisdomlib.org]
- 3. veeprho.com [veeprho.com]
- 4. Biological significance of the enantiomeric purity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stereochemistry - Effect of enatiomers in pharmaceuticals - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Chirality (chemistry) - Wikipedia [en.wikipedia.org]
- 11. Chiral inversion - Wikipedia [en.wikipedia.org]
- 12. Chiral inversion of drugs: coincidence or principle? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Addressing SGC6870N solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SGC6870N, particularly addressing challenges related to its solubility in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS, cell culture media). What should I do?
A1: this compound is a hydrophobic molecule with limited solubility in aqueous solutions. Direct dissolution in aqueous buffers is not recommended and will likely result in precipitation. The recommended procedure is to first prepare a high-concentration stock solution in an organic solvent and then dilute this stock into your aqueous experimental medium.
Troubleshooting Steps for this compound Dissolution:
-
Prepare a Primary Stock Solution in DMSO: this compound is known to be soluble in dimethyl sulfoxide (B87167) (DMSO).[1] Prepare a concentrated stock solution, for example, at 10 mM in 100% DMSO. Ensure the compound is fully dissolved by gentle vortexing or brief sonication.
-
Perform Serial Dilutions: For your experiments, create intermediate dilutions of your DMSO stock solution in your aqueous buffer or cell culture medium. It is crucial to add the DMSO stock to the aqueous solution slowly while vortexing to facilitate mixing and prevent immediate precipitation.
-
Maintain a Low Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity in cell-based assays.
-
Consider Alternative Solvents: If DMSO is not suitable for your experimental system, ethanol (B145695) is another potential solvent for creating the initial stock solution.
-
Solubility in Common Solvents:
| Solvent | Concentration | Observation |
| DMSO | 2 mg/mL | Clear solution[2] |
| DMSO | up to 100 mM | Soluble |
| Ethanol | up to 100 mM | Soluble |
Q2: My this compound precipitates out of solution after I dilute it into my cell culture medium. How can I prevent this?
A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Decrease the Final Concentration: The final concentration of this compound in your aqueous medium may be exceeding its solubility limit. Try working with a lower final concentration if your experimental design allows.
-
Use a Carrier Protein: For in vitro assays, including a carrier protein like Bovine Serum Albumin (BSA) at 0.1% in your buffer can help to keep hydrophobic compounds in solution.
-
Optimize the Dilution Method: Instead of a single large dilution step, perform serial dilutions. This gradual decrease in solvent concentration can sometimes prevent the compound from crashing out of solution.
-
Pre-warm the Aqueous Medium: Having your cell culture medium or buffer at 37°C before adding the this compound stock solution can sometimes improve solubility.
Q3: What is the recommended storage condition for this compound solutions?
A3: this compound should be stored at -20°C as a solid.[1] Stock solutions in DMSO or ethanol should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Cellular PRMT6 Inhibition Assay
This protocol is adapted from a study by Shen et al. (2021) and describes the use of SGC6870 and its negative control, this compound, to assess PRMT6 activity in a cellular context.[3]
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS, penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL)
-
12-well plates
-
FLAG-tagged PRMT6 expression vector
-
Transfection reagent (e.g., jetPRIME)
-
SGC6870 and this compound
-
DMSO
-
Cell lysis buffer
-
Antibodies for Western blot (anti-FLAG, anti-H3R2me2a, anti-H3)
Methodology:
-
Cell Seeding: Seed HEK293T cells in 12-well plates at a density of 2 x 10^5 cells per well in DMEM supplemented with 10% FBS and antibiotics.
-
Transfection: The following day, transfect the cells with a FLAG-tagged PRMT6 expression vector (1 µg of DNA per well) using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Preparation: Prepare a 10 mM stock solution of SGC6870 and this compound in DMSO. From this stock, prepare serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5%.
-
Cell Treatment: Four hours post-transfection, remove the transfection medium and replace it with fresh medium containing the desired concentrations of SGC6870 or this compound. A typical concentration range to test would be from 0.1 µM to 10 µM.[3] Include a vehicle control (DMSO only) and a positive control (e.g., a catalytically inactive PRMT6 mutant).[3]
-
Incubation: Incubate the treated cells for 20-24 hours at 37°C in a CO2 incubator.[3]
-
Cell Lysis and Protein Analysis: After incubation, wash the cells with PBS and lyse them. Analyze the cell lysates by Western blotting to assess the levels of asymmetrically dimethylated Histone H3 at Arginine 2 (H3R2me2a), which is a marker of PRMT6 activity. Normalize the H3R2me2a signal to the total H3 signal.
Visualizations
References
Technical Support Center: Troubleshooting Cell-Based Assays with SGC6870N
Welcome to the technical support center for the use of SGC6870N in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and avoid common experimental artifacts.
Understanding this compound
This compound is the inactive (S)-enantiomer of SGC6870, a potent and selective allosteric inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1][2] As an inactive enantiomer, this compound serves as an ideal negative control in cell-based assays to distinguish the specific effects of PRMT6 inhibition by SGC6870 from any potential off-target or compound-independent effects.[1][2]
Key Characteristics of this compound:
| Characteristic | Description | Source |
| Target | Inactive against PRMT6 | [1][2] |
| Enantiomer | (S)-enantiomer of SGC6870 | [1][2] |
| Primary Use | Negative control in cell-based assays for SGC6870 | [1][2] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues that users might encounter during their experiments with this compound, focusing on differentiating true biological effects from experimental artifacts.
FAQ 1: I am observing unexpected activity (e.g., cytotoxicity, pathway modulation) with my negative control, this compound. What could be the cause?
While this compound is designed to be inactive against PRMT6, unexpected activity in a cell-based assay can arise from several sources. It is crucial to systematically investigate the potential causes.
Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Ensure the correct compound is being used and that its purity meets the required standards. Impurities could have biological activity.
-
Evaluate for Off-Target Effects: At high concentrations, even negative controls can exhibit off-target effects.[3][4] It is recommended to perform a dose-response experiment with this compound to identify any concentration-dependent, non-specific effects.
-
Check for Assay Interference: The compound may be directly interfering with the assay components. Common interferences include:
-
Autofluorescence: The compound may fluoresce at the same wavelength as your reporter dye.[5]
-
Quenching: The compound may absorb light emitted by the fluorescent reporter.[5]
-
Direct Reagent Interaction: Some compounds can directly interact with assay reagents. For example, compounds with reducing potential can directly reduce tetrazolium salts (e.g., MTT, MTS) leading to a false-positive signal for cell viability.[6]
-
-
Assess Cell Health and Culture Conditions: Inconsistent cell health or culture conditions are a major source of variability in cell-based assays.[7][8][9]
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma, as it can significantly alter cellular responses.[9]
-
Cell Passage Number: High passage numbers can lead to phenotypic drift.[9] Ensure you are using cells within a consistent and low passage range.
-
Cell Seeding Density: Inconsistent cell seeding can lead to variability in results.
-
Experimental Protocol: Testing for Compound Autofluorescence
-
Prepare a multi-well plate with cell culture medium but without cells.
-
Add this compound at the same concentrations used in your experiment.
-
Include wells with medium alone as a background control.
-
Read the plate using the same filter set and instrument settings as your main experiment.
-
Significant signal in the wells with this compound indicates autofluorescence.
FAQ 2: My results with this compound are inconsistent between experiments. How can I improve reproducibility?
Reproducibility is key to reliable data.[7] Inconsistencies when using a negative control can obscure the true effect of the active compound.
Troubleshooting Steps:
-
Standardize Cell Culture and Plating:
-
Maintain a consistent cell passage number for all experiments.[9]
-
Ensure a uniform cell suspension before plating to avoid clumps and uneven cell distribution.
-
Minimize the time plates spend at room temperature after cell seeding to prevent "edge effects," where cells on the outer wells behave differently.[8]
-
-
Control for Incubator-Induced Artifacts: Non-uniform temperature and humidity within an incubator can cause variability across a plate.[8]
-
Allow plates to equilibrate to room temperature before placing them in the incubator to minimize condensation.
-
Consider using plates with lids and sealing them with parafilm for long incubation periods to reduce evaporation.
-
-
Prepare Fresh Compound Dilutions: Prepare fresh dilutions of this compound and SGC6870 for each experiment from a concentrated stock solution stored under recommended conditions. This minimizes degradation or precipitation issues.
-
Automate Liquid Handling: If possible, use automated liquid handlers for compound addition and reagent dispensing to reduce human error and improve consistency.[8]
Experimental Workflow for Improving Reproducibility
Caption: A standardized workflow to enhance reproducibility in cell-based assays.
FAQ 3: How can I be sure that the observed effects are specific to PRMT6 inhibition and not an artifact?
Properly using this compound as a negative control is the primary way to address this question. The comparison between the effects of SGC6870 and this compound is critical.
Logical Framework for Determining Specificity
Caption: Logic diagram for assessing on-target vs. off-target effects.
Further Steps for Validation:
-
Orthogonal Assays: Use a different assay method to measure the same biological endpoint. For example, if you are seeing an effect on cell viability with a metabolic assay (e.g., MTT), try a cytotoxicity assay that measures membrane integrity (e.g., LDH release or a dye exclusion assay).[10]
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a form of PRMT6 that is resistant to SGC6870.
-
Use of Other Controls: Include an unrelated compound with a known mechanism of action to ensure your assay system is responding as expected.
General Recommendations for Using this compound
-
Always run SGC6870 and this compound in parallel in the same experiment.
-
Use a full dose-response curve for both compounds to understand the concentration-dependence of any observed effects.
-
Include appropriate vehicle controls (e.g., DMSO) at the same final concentration as in the compound-treated wells.
-
Be vigilant for common cell-based assay artifacts and use the troubleshooting guides above to mitigate them.
By carefully designing experiments and being aware of potential pitfalls, researchers can confidently use this compound to generate high-quality, reproducible data on the specific cellular functions of PRMT6.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SGC 6870N | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 8. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Rapid, Cell-Based Toxicity Screen of Potentially Therapeutic Post-Transcriptional Gene Silencing Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
SGC6870 vs. SGC6870N: A Comparative Analysis of their Effects on H3R2 Methylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SGC6870 and its inactive enantiomer, SGC6870N, focusing on their effects on the methylation of Histone H3 at Arginine 2 (H3R2). The information presented is compiled from published experimental data to assist researchers in the fields of epigenetics, oncology, and drug discovery in understanding and utilizing these chemical probes.
SGC6870 is a first-in-class, potent, and highly selective allosteric inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1] PRMT6 is the primary enzyme responsible for the asymmetric dimethylation of H3R2 (H3R2me2a), a post-translational modification linked to transcriptional regulation.[1] this compound serves as a crucial negative control for experiments, being the inactive (S)-enantiomer of SGC6870.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data comparing the activity of SGC6870 and this compound.
| Parameter | SGC6870 | This compound | Reference |
| PRMT6 Inhibition (in vitro, IC50) | 77 ± 6 nM | > 50 µM | [1] |
| Cellular H3R2me2a Reduction (IC50) | 0.9 ± 0.1 µM | Inactive | [1] |
| Cellular H4R3me2a Reduction (IC50) | 0.6 ± 0.1 µM | Inactive | [1] |
Signaling Pathway and Mechanism of Action
SGC6870 acts as an allosteric inhibitor of PRMT6. By binding to a unique, induced pocket on the enzyme, it prevents PRMT6 from catalyzing the transfer of a methyl group from S-adenosylmethionine (SAM) to the arginine 2 residue of histone H3.[1] This leads to a reduction in the levels of H3R2me2a, a mark often associated with transcriptional repression.[1] this compound, being the inactive enantiomer, does not bind effectively to PRMT6 and therefore does not inhibit its methyltransferase activity.[1]
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
In Vitro PRMT6 Inhibition Assay (Scintillation Proximity Assay)
This assay quantifies the enzymatic activity of PRMT6 and the inhibitory potential of the compounds.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant PRMT6 enzyme, a biotinylated histone H3 peptide substrate, and S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) in an appropriate assay buffer.
-
Compound Incubation: Add varying concentrations of SGC6870 or this compound to the reaction mixture. Include a control with no inhibitor.
-
Enzymatic Reaction: Incubate the mixture to allow the methylation of the histone H3 peptide by PRMT6.
-
Signal Detection: Add streptavidin-coated scintillant beads. These beads bind to the biotinylated peptide substrate. When a [³H]-methyl group has been transferred to the peptide, the proximity of the radioisotope to the scintillant in the bead results in the emission of light, which is measured using a scintillation counter.
-
Data Analysis: The reduction in scintillation signal in the presence of the inhibitor is used to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Cellular H3R2 Methylation Assay (Western Blot)
This assay determines the ability of the compounds to inhibit PRMT6 activity within a cellular context.
-
Cell Culture and Transfection: Culture HEK293T cells in a suitable medium. For robust detection of H3R2 methylation, transiently transfect the cells with a plasmid encoding for PRMT6.
-
Compound Treatment: Treat the PRMT6-overexpressing HEK293T cells with a range of concentrations of SGC6870 or this compound for a specified period (e.g., 24 hours).
-
Histone Extraction: Lyse the cells and extract the histone proteins.
-
Protein Quantification: Determine the protein concentration of the histone extracts to ensure equal loading for the Western blot.
-
SDS-PAGE and Western Blotting:
-
Separate the histone proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for asymmetrically dimethylated H3R2 (H3R2me2a).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensity for H3R2me2a and normalize it to a loading control (e.g., total Histone H3). The IC50 value is determined by plotting the normalized H3R2me2a levels against the inhibitor concentration.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the cellular effects of SGC6870 and this compound on H3R2 methylation.
References
A Comparative Guide to PRMT Inhibitors: SGC6870N in Selectivity Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SGC6870N with other prominent protein arginine methyltransferase (PRMT) inhibitors, focusing on their selectivity profiles. The information is supported by experimental data to aid researchers in selecting the most appropriate tool for their studies. This compound is the inactive enantiomer of SGC6870, a potent and highly selective allosteric inhibitor of PRMT6. As an inactive control, this compound is an invaluable tool for validating the on-target effects of SGC6870 in cellular and in vivo experiments.
Biochemical Efficacy and Selectivity: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of SGC6870, its inactive enantiomer this compound, and other well-characterized PRMT inhibitors against a panel of PRMTs. This allows for a direct comparison of their potency and selectivity.
| Inhibitor | PRMT1 IC50 (nM) | PRMT3 IC50 (nM) | PRMT4 (CARM1) IC50 (nM) | PRMT5 IC50 (nM) | PRMT6 IC50 (nM) | PRMT8 IC50 (nM) |
| SGC6870 | >10,000[1][2] | >10,000[1][2] | >10,000[1][2] | >10,000[1][2] | 77[1][3][4] | >10,000[1][2] |
| This compound | >10,000[1][2] | >10,000[1][2] | >10,000[1][2] | >10,000[1][2] | >50,000[4] | >10,000[1][2] |
| MS023 | 30 | 119 | 83 | >10,000 | 4 | 5 |
| GSK3368715 | 3.1 | 48 | 1148 | >10,000 | 5.7 | 1.7 |
| JNJ-64619178 | >10,000 | >10,000 | >10,000 | 0.14 | >10,000 | >10,000 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes. SGC6870 and this compound were also tested against a broader panel of 33 methyltransferases, where this compound showed no significant inhibition at concentrations up to 10 µM[1][2]. JNJ-64619178 was assessed against 37 methyltransferases and was found to be highly selective for PRMT5[5].
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PRMT inhibitors. Below are representative protocols for key experiments used to determine the inhibitory activity of these compounds.
Biochemical PRMT Enzymatic Assays
1. Radiometric Filter-Binding Assay (for SGC6870, this compound, and GSK3368715)
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a peptide substrate.
-
Principle: Recombinant PRMT enzyme is incubated with a biotinylated peptide substrate and [³H]-SAM. The inhibitor's effect on the enzyme's activity is determined by quantifying the amount of radioactivity incorporated into the peptide.
-
Materials:
-
Recombinant human PRMT enzyme (e.g., PRMT6 for SGC6870/N, PRMT1 for GSK3368715).
-
Biotinylated histone peptide substrate (e.g., Histone H4 peptide for PRMT1, Histone H3 peptide for PRMT6).
-
S-[methyl-³H]-Adenosyl-L-methionine ([³H]-SAM).
-
Test inhibitors (SGC6870, this compound, GSK3368715).
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM DTT, 0.01% Triton X-100).
-
Streptavidin-coated filter plates.
-
Scintillation fluid.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant PRMT enzyme, and the test inhibitor at various concentrations.
-
Pre-incubate the enzyme with the compounds for a specified time (e.g., 15-120 minutes) at room temperature. For slow-binding inhibitors like SGC6870, a longer pre-incubation time is crucial.
-
Initiate the reaction by adding a mixture of the biotinylated peptide substrate and [³H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Scintillation Proximity Assay (SPA) (for MS023)
This is a homogeneous radiometric assay that does not require a separation step.
-
Principle: A biotinylated peptide substrate is captured by streptavidin-coated SPA beads. When the [³H]-methyl group is transferred to the peptide, it is brought into close proximity to the scintillant in the bead, generating a light signal.
-
Materials:
-
Recombinant human Type I PRMTs.
-
Biotinylated peptide substrate.
-
[³H]-SAM.
-
MS023.
-
Streptavidin-coated SPA beads.
-
Assay buffer.
-
Microplate scintillation counter.
-
-
Procedure:
-
In a microplate, incubate the PRMT enzyme, biotinylated peptide substrate, [³H]-SAM, and varying concentrations of MS023.
-
Allow the enzymatic reaction to proceed.
-
Add the streptavidin-coated SPA beads to the reaction mixture to capture the biotinylated peptides.
-
Measure the light signal using a microplate scintillation counter.
-
Calculate the IC50 value based on the reduction in signal in the presence of the inhibitor.
-
3. RapidFire Mass Spectrometry Assay (for JNJ-64619178)
This assay directly measures the formation of the product S-adenosyl-L-homocysteine (SAH).
-
Principle: The enzymatic reaction is quenched, and the amount of SAH produced is quantified using high-throughput mass spectrometry.
-
Materials:
-
Recombinant human PRMT5/MEP50 complex.
-
Peptide substrate.
-
SAM.
-
JNJ-64619178.
-
Assay buffer.
-
RapidFire Mass Spectrometry system.
-
-
Procedure:
-
Incubate the PRMT5/MEP50 enzyme with the peptide substrate, SAM, and various concentrations of JNJ-64619178.
-
Stop the reaction with a quenching solution (e.g., formic acid).
-
Analyze the samples using the RapidFire MS system to quantify SAH production.
-
Determine the IC50 value by plotting the inhibition of SAH formation against the inhibitor concentration.
-
Visualizing Selectivity and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Comparative selectivity of PRMT inhibitors.
Caption: Workflow of a radiometric filter-binding assay.
References
- 1. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT6 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating PRMT6 Specificity: A Comparative Guide to Utilizing the Chemical Probe SGC6870 and its Inactive Control SGC6870N
For researchers, scientists, and drug development professionals, establishing the on-target specificity of a novel Protein Arginine Methyltransferase 6 (PRMT6) inhibitor is a critical step in preclinical development. This guide provides a framework for utilizing the potent and selective chemical probe SGC6870 and its inactive enantiomer, SGC6870N, to rigorously assess the specificity of a new chemical entity. By comparing the novel inhibitor to SGC6870 and other known PRMT6 inhibitors, researchers can generate robust data to confirm on-target activity and rule out off-target effects.
Introduction to PRMT6 and Key Chemical Tools
Protein Arginine Methyltransferase 6 (PRMT6) is a type I arginine methyltransferase that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2] Dysregulation of PRMT6 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[2][3]
To validate novel PRMT6 inhibitors, a multi-faceted approach employing well-characterized chemical tools is essential. This guide focuses on the use of:
-
SGC6870: A potent, selective, and cell-active allosteric inhibitor of PRMT6 with an IC50 of approximately 77 nM.[3][4][5][6] It serves as a benchmark for on-target PRMT6 inhibition.
-
This compound: The (S)-enantiomer of SGC6870, which is inactive against PRMT6.[1][3][4][6][7] It is an ideal negative control to differentiate on-target effects from non-specific or off-target activities of a compound.
-
EPZ020411: A potent and selective PRMT6 inhibitor with an IC50 of 10 nM. It displays over 10-fold selectivity for PRMT6 over PRMT1 and PRMT8.[7][8][9]
-
MS049: A potent dual inhibitor of PRMT4 and PRMT6 with IC50 values of 34 nM and 43 nM, respectively.[4][5][6] This compound can be used to assess selectivity against other PRMTs.
Comparative Data Summary
The following tables summarize the key biochemical and cellular potency data for the reference compounds. A novel inhibitor's data should be generated and compared against these values.
Table 1: Biochemical Potency of PRMT6 Inhibitors
| Compound | Target(s) | IC50 (nM) | Mechanism of Action |
| Novel Inhibitor | PRMT6 | User-determined | User-determined |
| SGC6870 | PRMT6 | 77 ± 6 | Allosteric Inhibitor |
| This compound | None | Inactive | Inactive Control |
| EPZ020411 | PRMT6 | 10 | - |
| MS049 | PRMT4, PRMT6 | 34 (PRMT4), 43 (PRMT6) | - |
Table 2: Cellular Activity of PRMT6 Inhibitors
| Compound | Cellular Target | Cellular IC50 (µM) | Key Cellular Effect |
| Novel Inhibitor | PRMT6 | User-determined | User-determined |
| SGC6870 | PRMT6 | 0.8 ± 0.2 | Inhibition of H3R2 asymmetric dimethylation |
| This compound | None | Inactive | No effect on H3R2 asymmetric dimethylation |
| EPZ020411 | PRMT6 | 0.634 | Decrease in H3R2 methylation |
| MS049 | PRMT4, PRMT6 | 0.97 (H3R2me2a), 1.4 (Med12-Rme2a) | Reduction of H3R2me2a and Med12me2a levels |
Experimental Protocols
To confirm the specificity of a novel PRMT6 inhibitor, a series of biochemical and cellular assays should be performed.
Biochemical Inhibition Assay
This assay determines the direct inhibitory activity of the compound on purified PRMT6 enzyme.
Protocol:
-
Reagents: Recombinant human PRMT6, S-adenosyl-L-[methyl-³H]-methionine (³H-SAM), histone H3 peptide (or other suitable substrate), test compounds (novel inhibitor, SGC6870, this compound, EPZ020411, MS049), assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 1 mM DTT).
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, PRMT6 enzyme, and the test compound.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at 30°C to allow for compound binding.
-
Initiate the methyltransferase reaction by adding the histone H3 peptide and ³H-SAM.
-
Incubate for 1-2 hours at 30°C.
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated ³H-SAM.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement Assay
This assay measures the ability of the inhibitor to engage PRMT6 within a cellular context, typically by observing the reduction of a known PRMT6-mediated histone mark.
Protocol:
-
Cell Line: A suitable cell line with detectable PRMT6 activity (e.g., HEK293T, U2OS).
-
Reagents: Test compounds, cell lysis buffer, primary antibodies (anti-H3R2me2a, anti-Histone H3), secondary antibodies.
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 24-48 hours).
-
Lyse the cells and collect the protein extracts.
-
Perform Western blotting to detect the levels of asymmetrically dimethylated Histone H3 at Arginine 2 (H3R2me2a).
-
Use an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities and normalize the H3R2me2a signal to the total H3 signal.
-
-
Data Analysis: Calculate the percent reduction in H3R2me2a for each compound concentration and determine the cellular IC50 value.
Selectivity Profiling
To ensure the novel inhibitor is selective for PRMT6, it should be tested against a panel of other protein methyltransferases, particularly other PRMTs.
Protocol:
-
Enzymes: A panel of purified protein methyltransferases (e.g., PRMT1, PRMT4, PRMT5, EZH2).
-
Procedure:
-
Perform biochemical inhibition assays as described in Protocol 1 for each of the methyltransferases in the panel.
-
Use a high concentration of the novel inhibitor (e.g., 10 µM) for initial screening.
-
If significant inhibition is observed, determine the IC50 value.
-
-
Data Analysis: Compare the IC50 value for PRMT6 with the IC50 values for other methyltransferases to determine the selectivity profile.
Visualizing Workflows and Pathways
PRMT6 Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving PRMT6, highlighting its role in transcriptional regulation through histone methylation and its impact on key tumor suppressor pathways.
Caption: PRMT6-mediated transcriptional repression and its inhibition.
Experimental Workflow for Specificity Confirmation
This diagram outlines the key experimental steps to confirm the specificity of a novel PRMT6 inhibitor.
Caption: Workflow for validating the specificity of a novel PRMT6 inhibitor.
By following this comprehensive guide, researchers can confidently establish the specificity of their novel PRMT6 inhibitors, a crucial milestone in the journey of drug discovery and development. The use of the well-characterized SGC6870/SGC6870N pair provides a robust framework for interpreting experimental data and making informed decisions about the progression of promising new chemical entities.
References
- 1. Ablation of PRMT6 reveals a role as a negative transcriptional regulator of the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Emerging Role of PRMT6 in Cancer [frontiersin.org]
- 3. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Statistical analysis for comparing SGC6870 and SGC6870N treatment groups
This guide provides a detailed comparison of SGC6870 and its inactive enantiomer, SGC6870N, focusing on their effects on Protein Arginine Methyltransferase 6 (PRMT6) activity. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and visual representations of the underlying biological processes.
Data Presentation
The following tables summarize the quantitative data comparing the inhibitory activity of SGC6870 and this compound against PRMT6.
Table 1: In Vitro Biochemical Inhibition of PRMT6
| Compound | Target | IC50 (nM) | Description |
| SGC6870 | PRMT6 | 77 ± 6 | A potent, selective, and cell-active allosteric inhibitor.[1][2][3][4][5][6][7][8] |
| This compound | PRMT6 | > 50,000 | The (S)-enantiomer of SGC6870, which is inactive and serves as a negative control.[1][5][9][10][11][12] |
Table 2: Cellular Inhibition of PRMT6 Substrate Methylation in HEK293T Cells
| Compound | Cellular Target | IC50 (µM) | Description |
| SGC6870 | H3R2me2a | 0.9 ± 0.1 | Potently reduces cellular levels of asymmetrically dimethylated Histone H3 at Arginine 2.[4][10] |
| H4R3me2a | 0.6 ± 0.1 | Potently reduces cellular levels of asymmetrically dimethylated Histone H4 at Arginine 3.[4][10] | |
| This compound | H3R2me2a | Not significant up to 10 µM | Does not significantly reduce cellular levels of H3R2me2a at the tested concentrations.[10] |
| H4R3me2a | Not significant up to 10 µM | Does not significantly reduce cellular levels of H4R3me2a at the tested concentrations.[10] |
Table 3: Cellular Viability
| Compound | Cell Lines | Effect on Viability |
| SGC6870 | HEK293T, PNT2, MCF-7 | No significant toxicity observed at concentrations up to 10 µM.[10] |
| This compound | HEK293T, PNT2, MCF-7 | No significant toxicity observed at concentrations up to 10 µM.[10] |
Experimental Protocols
Cellular PRMT6 Inhibition Assay
This protocol is adapted from the methodology described by Shen Y, et al. in Journal of Medicinal Chemistry, 2021.[3][4][9]
a. Cell Culture and Transfection:
-
Human Embryonic Kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are seeded in 12-well plates at a density of 2 x 10^5 cells per well.
-
The following day, cells are transfected with a plasmid encoding for FLAG-tagged wild-type PRMT6 or a catalytically inactive mutant (V86K/D88A) of PRMT6 using a suitable transfection reagent according to the manufacturer's instructions.
b. Compound Treatment:
-
Four hours post-transfection, the culture medium is replaced with fresh medium containing titrated concentrations of SGC6870 or this compound.
-
The cells are then incubated for 20 hours.
c. Cell Lysis and Protein Quantification:
-
After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed using RIPA buffer supplemented with protease inhibitors.
-
The total protein concentration of the cell lysates is determined using a BCA protein assay.
d. Western Blot Analysis:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
The membranes are blocked and then incubated with primary antibodies specific for H3R2me2a, H4R3me2a, total Histone H3, and FLAG-tag (for PRMT6 expression).
-
Following incubation with appropriate HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified, and the levels of methylated histones are normalized to the total histone levels.
Cell Viability Assay
a. Cell Seeding:
-
HEK293T, PNT2, or MCF-7 cells are seeded in 96-well plates at an appropriate density.
b. Compound Treatment:
-
The cells are treated with various concentrations of SGC6870 or this compound for a specified period (e.g., 24, 48, or 72 hours).
c. Viability Assessment:
-
Cell viability is assessed using a standard method such as the MTT or MTS assay.
-
For an MTT assay, MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is measured at a specific wavelength.
-
The results are expressed as a percentage of the viability of untreated control cells.
Mandatory Visualization
Caption: SGC6870 allosterically inhibits PRMT6, preventing the methylation of H3R2 and H4R3.
Caption: Workflow for assessing the cellular inhibition of PRMT6 by SGC6870 and this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abcam.cn [abcam.cn]
- 6. SGC6870 | Structural Genomics Consortium [thesgc.org]
- 7. biorxiv.org [biorxiv.org]
- 8. rndsystems.com [rndsystems.com]
- 9. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdanderson.org [mdanderson.org]
- 12. docs.abcam.com [docs.abcam.com]
The Crucial Role of SGC6870N in Validating the On-Target Effects of the PRMT6 Inhibitor SGC6870
In the realm of chemical biology and drug discovery, the validation of a small molecule's on-target effects is paramount to ensure that its observed biological activities are a direct consequence of its interaction with the intended target. The use of a structurally similar but biologically inactive control compound is a cornerstone of rigorous chemical probe validation. This guide provides a comparative analysis of SGC6870, a potent and selective allosteric inhibitor of Protein Arginine Methyltransferase 6 (PRMT6), and its inactive enantiomer, SGC6870N, highlighting how the latter is indispensable for confirming the on-target actions of SGC6870.[1][2][3]
Distinguishing On-Target from Off-Target Effects
SGC6870 is a powerful tool for investigating the biological functions of PRMT6, an enzyme implicated in various cellular processes and diseases, including cancer.[1][2] However, any observed cellular phenotype upon treatment with SGC6870 could potentially arise from its interaction with unintended targets (off-target effects). This compound, as the inactive (S)-enantiomer of SGC6870, provides an elegant solution to this problem.[1][4][5] By comparing the cellular effects of SGC6870 with those of this compound, researchers can confidently attribute any differential effects to the specific inhibition of PRMT6 by SGC6870.
Comparative Efficacy: SGC6870 vs. This compound
The stark contrast in the inhibitory activity of SGC6870 and this compound against PRMT6 is the foundation of their utility as a probe/control pair. This difference is quantified both in biochemical and cellular assays.
Biochemical Inhibition of PRMT6
The potency of SGC6870 and the inactivity of this compound have been demonstrated using in vitro methyltransferase assays.
| Compound | Target | IC50 (in vitro) |
| SGC6870 | PRMT6 | 77 ± 6 nM[1][4][6] |
| This compound | PRMT6 | > 50 µM[1] |
Cellular Inhibition of PRMT6 Activity
The differential activity of the two compounds is also evident in a cellular context, where SGC6870 effectively inhibits the PRMT6-mediated methylation of its substrate, Histone H3 at Arginine 2 (H3R2), while this compound shows no such effect.
| Compound | Cellular Target | Cellular IC50 |
| SGC6870 | H3R2 methylation | 0.8 ± 0.2 µM[4] |
| This compound | H3R2 methylation | Inactive[1] |
Selectivity Profile
A critical aspect of a chemical probe's utility is its selectivity. Both SGC6870 and this compound have been profiled against a broad panel of other methyltransferases to ensure that the observed effects are specific to PRMT6.
| Compound | Concentration | Number of Methyltransferases Tested | Result |
| SGC6870 | 1 µM and 10 µM | 33 | Potent inhibition of PRMT6, no significant inhibition of others[1][7] |
| This compound | 1 µM and 10 µM | 33 | No significant inhibition of any methyltransferase, including PRMT6[8][7] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols are provided below.
In Vitro PRMT6 Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of PRMT6 by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a peptide substrate.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing PRMT6 enzyme, a histone H4 peptide substrate (e.g., H4 1-24), and the test compound (SGC6870 or this compound) in assay buffer.
-
Pre-incubation: Incubate the enzyme with the compound for a specified time (e.g., 2 hours) to allow for binding, which is particularly important for slow-binding inhibitors like SGC6870.[1]
-
Initiation of Reaction: Start the methyltransferase reaction by adding ³H-SAM.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Detection: Transfer the reaction mixture to a filter paper, wash to remove unincorporated ³H-SAM, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular H3R2 Methylation Assay (Western Blot)
This assay assesses the ability of the compounds to inhibit PRMT6 activity within cells by measuring the levels of asymmetrically dimethylated H3R2 (H3R2me2a), a known mark deposited by PRMT6.
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T) and treat with varying concentrations of SGC6870 or this compound for a specified duration (e.g., 20 hours).[1]
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies specific for H3R2me2a and a loading control (e.g., total Histone H3).
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
Data Analysis: Quantify the band intensities and normalize the H3R2me2a signal to the loading control. Determine the cellular IC50 value by plotting the normalized signal against the compound concentration.
Visualizing the Role of this compound in Target Validation
The following diagrams illustrate the mechanism of PRMT6 inhibition by SGC6870 and the experimental workflow for validating its on-target effects using this compound.
Caption: Mechanism of PRMT6 inhibition by SGC6870 and the role of this compound.
Caption: Experimental workflow for validating on-target effects using a negative control.
References
- 1. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. SGC6870 | Structural Genomics Consortium [thesgc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Probe SGC6870 | Chemical Probes Portal [chemicalprobes.org]
A Comparative Analysis of the PRMT6 Inhibitor SGC6870 and PRMT6 Knockout Models
For researchers, scientists, and drug development professionals, understanding the nuances between pharmacological inhibition and genetic knockout of a target protein is crucial for experimental design and interpretation. This guide provides a comparative study of the effects of the inactive control compound SGC6870N against the functional consequences of a complete loss of the protein arginine methyltransferase 6 (PRMT6) through genetic knockout.
This analysis synthesizes data from multiple studies to offer an objective comparison of their respective impacts on cellular processes, including proliferation, apoptosis, and gene expression. Detailed experimental protocols and visual representations of key signaling pathways are provided to support the data presented.
Introduction to this compound and PRMT6
This compound is the (S)-enantiomer of SGC6870, a potent and selective allosteric inhibitor of PRMT6.[1][2] As the inactive enantiomer, this compound serves as an ideal negative control in experiments designed to probe the function of PRMT6 using its active counterpart, SGC6870.[1][2]
PRMT6 is a type I protein arginine methyltransferase that plays a significant role in various cellular processes, including transcriptional regulation, DNA damage repair, and signal transduction.[3][4] It catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][3] Dysregulation of PRMT6 has been implicated in several cancers, making it an attractive therapeutic target.[3]
Comparative Data Presentation
The following tables summarize the quantitative data on the effects of SGC6870 (the active inhibitor, for which this compound is the control) and PRMT6 knockout on key cellular and molecular parameters. It is important to note that the data are collated from different studies and experimental systems; therefore, direct comparisons should be made with caution.
| Parameter | SGC6870 (Active Inhibitor) | PRMT6 Knockout (KO) / Knockdown (KD) | Cell Line(s) | Reference(s) |
| Enzymatic Inhibition | IC50 = 77 ± 6 nM | Not Applicable | Biochemical Assay | [1][2] |
| Cellular H3R2me2a Inhibition | IC50 = 0.9 ± 0.1 µM | Significant reduction | HEK293T | [1] |
| Cell Proliferation | Not explicitly stated | Consistent reduction in cell growth | H2122, H1299 (NSCLC) | [5] |
| Cell Migration | Not explicitly stated | Reduced cell motility | H2122, H1299 (NSCLC) | |
| Anchorage-Independent Growth | Not explicitly stated | Reduced number of colonies in soft agar | H2122, H1299 (NSCLC) | |
| Apoptosis | Not explicitly stated | Increased apoptosis (promoted by p21 upregulation) | Colorectal Cancer Cells | [3] |
| Cell Cycle | Not explicitly stated | G1 phase arrest | Transformed and non-transformed cells | [6] |
| Gene/Protein | Effect of SGC6870 (Active Inhibitor) | Effect of PRMT6 Knockout (KO) / Knockdown (KD) | Cell Line(s) | Reference(s) |
| p21 (CDKN1A) | Not explicitly stated | Upregulation of mRNA and protein levels | Breast cancer cells, various | [6][7][8] |
| p27 (CDKN1B) | Not explicitly stated | Upregulation | Various | [3] |
| Thrombospondin-1 (TSP-1) | Not explicitly stated | Increased expression | Osteosarcoma cells (U2OS) | [3] |
| Cleaved Caspase 3 | Not explicitly stated | Increased expression | Colorectal Cancer Cells | [3] |
| Cleaved PARP | Not explicitly stated | Increased expression | Colorectal Cancer Cells | [3] |
| ILF2 | Not explicitly stated | Complete loss of protein levels | H2122, H1299 (NSCLC) | [9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
This compound and SGC6870 Treatment
Cell Viability Assay:
-
Seed 1 x 10^4 cells (e.g., HEK293T, MCF7) per well in a 96-well plate.
-
After 24 hours, treat the cells with serially diluted SGC6870 or this compound (starting from 10 µM) for 3 days.
-
Assess cell viability using the Cell Counting Kit-8 (CCK-8). Add 10 µL/well of CCK-8 solution and incubate for 4 hours at 37°C.
-
Measure the absorbance at 450 nm using a plate reader.
-
Analyze the data using GraphPad Prism, with results shown as the average ± SD from three replicate experiments.[1]
Cellular PRMT6 Activity Assay:
-
Grow HEK293T cells in 12-well plates (2 x 10^5 cells/well).
-
Transfect cells with FLAG-tagged PRMT6 using a suitable transfection reagent.
-
After 4 hours, replace the media and treat the cells with the desired compounds (SGC6870 or this compound) for 20 hours.
-
Lyse the cells and perform Western blotting to detect levels of asymmetrically dimethylated H3R2 (H3R2me2a), total H3, and FLAG-PRMT6.[1]
Generation of PRMT6 Knockout Cell Lines
CRISPR-Cas9 Mediated Knockout:
-
Design single-guide RNAs (sgRNAs) targeting an early exon of the PRMT6 gene. For example, in H1299 cells, the guide RNA targeting the first exon could be GAAAAGAAAGCTTGAGTCGG.[9]
-
Clone the sgRNAs into a CRISPR-Cas9 expression vector.
-
Transfect the target cells (e.g., H1299, H2122) with the sgRNA-Cas9 plasmid using a suitable transfection reagent like Lipofectamine 2000.
-
After 48 hours, perform single-cell cloning by limiting dilution in 96-well plates.
-
Expand the single clones and screen for PRMT6 knockout by Western blot analysis to confirm the absence of the PRMT6 protein.[9]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by PRMT6 inhibition or knockout can aid in understanding the downstream consequences.
Caption: Key signaling pathways regulated by PRMT6.
Caption: Workflow for comparing this compound with a PRMT6 knockout model.
Discussion
The primary role of this compound is to serve as a negative control for its active enantiomer, SGC6870. Therefore, a direct comparison of this compound with a PRMT6 knockout model is less about comparing two methods of inhibiting PRMT6 function and more about validating the on-target effects of SGC6870. Ideally, cells treated with this compound should show no significant difference from untreated or vehicle-treated cells, while the effects of SGC6870 should phenocopy the effects observed in PRMT6 knockout cells.
Data from various studies on PRMT6 knockout or knockdown consistently demonstrate its role in promoting cell proliferation and inhibiting apoptosis and senescence.[3][5][6] The upregulation of the cell cycle inhibitor p21 is a key molecular consequence of PRMT6 loss, leading to G1 arrest.[6][7] Furthermore, PRMT6 depletion has been shown to reduce cell migration and anchorage-independent growth, highlighting its pro-tumorigenic functions.[5]
While comprehensive studies directly comparing the phenotypic effects of SGC6870 with PRMT6 knockout are not yet widely available, the potent and selective inhibition of PRMT6's methyltransferase activity by SGC6870 in cellular assays suggests that it is a valuable tool for dissecting PRMT6 function.[1] The expectation is that treatment with SGC6870 would replicate many of the effects seen with PRMT6 knockout, such as increased p21 expression and reduced cell proliferation. The use of this compound alongside SGC6870 is critical to attribute these effects specifically to the inhibition of PRMT6.
Conclusion
Both the use of the inactive control this compound in conjunction with the active inhibitor SGC6870 and the generation of PRMT6 knockout models are powerful approaches to study the function of this important enzyme. While genetic knockout provides a model of complete and long-term loss of function, pharmacological inhibitors offer acute and dose-dependent control over protein activity. This comparative guide highlights the key cellular and molecular consequences of disrupting PRMT6 function and provides the necessary experimental framework for researchers to design and interpret their studies effectively. The consistent use of this compound as a negative control is paramount for validating the on-target effects of SGC6870 and ensuring that the observed phenotypes are a direct result of PRMT6 inhibition.
References
- 1. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A gain-of-function mouse model identifies PRMT6 as a NF-κB coactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The arginine methyltransferase PRMT6 regulates cell proliferation and senescence through transcriptional repression of tumor suppressor genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p53-Independent regulation of p21Waf1/Cip1 expression and senescence by PRMT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT6 increases cytoplasmic localization of p21CDKN1A in cancer cells through arginine methylation and makes more resistant to cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cooperation between PRMT1 and PRMT6 drives lung cancer health disparities among Black/African American men - PMC [pmc.ncbi.nlm.nih.gov]
SGC6870: Unveiling a Highly Selective Tool for Probing PRMT6 Function
A comprehensive guide to the selectivity and application of SGC6870, a potent and selective allosteric inhibitor of Protein Arginine Methyltransferase 6 (PRMT6), in comparison to the alternative tool compound, EPZ020411. This guide provides researchers, scientists, and drug development professionals with the necessary data and protocols to effectively utilize these chemical probes.
Protein Arginine Methyltransferase 6 (PRMT6) is a key epigenetic regulator involved in a multitude of cellular processes, including transcriptional regulation, DNA damage repair, and signal transduction. Its dysregulation has been implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention. The development of selective chemical probes is paramount to dissecting the complex biology of PRMT6 and validating its therapeutic potential. This guide focuses on the assessment of SGC6870's selectivity profile, benchmarked against another known PRMT6 inhibitor, EPZ020411, and leveraging its inactive enantiomer, SGC6870N, as a crucial negative control.
Superior Selectivity Profile of SGC6870
SGC6870 is a first-in-class, potent, and cell-active allosteric inhibitor of PRMT6.[1][2][3] A key advantage of SGC6870 is its exceptional selectivity for PRMT6 over other methyltransferases. This high degree of selectivity is crucial for minimizing off-target effects and ensuring that observed biological outcomes can be confidently attributed to the inhibition of PRMT6.
In contrast, EPZ020411, while a potent PRMT6 inhibitor, exhibits a less favorable selectivity profile, with activity against other PRMTs, including PRMT1 and PRMT8.[4][5][6] The comparative inhibitory activities of SGC6870 and EPZ020411 are summarized in the table below.
| Compound | Target | IC50 (nM) | Selectivity Notes |
| SGC6870 | PRMT6 | 77 | Highly selective over a panel of 32 other methyltransferases, including 7 other PRMTs.[1][7][8] |
| PRMT1 | >10,000 | ||
| PRMT3 | >10,000 | ||
| CARM1 (PRMT4) | >10,000 | ||
| PRMT5 | >10,000 | ||
| PRMT7 | >10,000 | ||
| PRMT8 | >10,000 | ||
| PRMT9 | >10,000 | ||
| This compound | PRMT6 | >50,000 | Inactive enantiomer, serves as an excellent negative control.[3] |
| EPZ020411 | PRMT6 | 10 | Also inhibits PRMT1 and PRMT8 with nanomolar potency.[4][5][6] |
| PRMT1 | 119 | ||
| PRMT8 | 223 |
Table 1: Comparison of in vitro inhibitory potency and selectivity of SGC6870, this compound, and EPZ020411.
The inactive enantiomer, this compound, provides a critical tool for distinguishing on-target from off-target effects in cellular assays. Any cellular phenotype observed with SGC6870 but not with this compound can be more confidently attributed to the specific inhibition of PRMT6.
Differentiated Mechanisms of Action
SGC6870 distinguishes itself not only by its selectivity but also by its unique allosteric mechanism of inhibition.[1] It binds to a novel, induced pocket on the PRMT6 enzyme, distinct from the active site where the substrate and cofactor bind. This allosteric modulation offers a high degree of specificity.
In contrast, EPZ020411 is an arginine-competitive inhibitor, meaning it competes with the protein substrate for binding to the PRMT6 active site. While effective, this mechanism of action can sometimes lead to off-target effects with other enzymes that have structurally similar substrate-binding pockets.
Cellular Activity and Target Engagement
Both SGC6870 and EPZ020411 have demonstrated activity in cellular assays by inhibiting the methylation of histone H3 at arginine 2 (H3R2), a known substrate of PRMT6.
| Compound | Cellular Assay | Cell Line | IC50 (µM) |
| SGC6870 | Inhibition of H3R2 methylation | HEK293T (overexpressing PRMT6) | 0.8 ± 0.2 |
| EPZ020411 | Inhibition of H3R2 methylation | A375 (overexpressing PRMT6) | 0.637 |
Table 2: Comparison of cellular activity of SGC6870 and EPZ020411.
Experimental Protocols
To facilitate the independent verification and application of these findings, detailed protocols for key experiments are provided below.
Biochemical Assay for PRMT6 Inhibition (Radiometric)
This protocol is adapted from established methods for measuring PRMT activity.[9][10][11]
Materials:
-
Recombinant human PRMT6
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Histone H3 or a peptide substrate (e.g., H3 peptide 1-21)
-
Assay Buffer: 50 mM HEPES pH 8.0, 10 mM NaCl, 1 mM DTT
-
Inhibitor compounds (SGC6870, this compound, EPZ020411) dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
-
Filter paper
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant PRMT6 (final concentration ~5 nM), and the histone or peptide substrate (final concentration ~2 µM).
-
Add varying concentrations of the inhibitor (or DMSO as a vehicle control) to the reaction mixture. For SGC6870, a pre-incubation of up to 2 hours with the enzyme before adding the substrate is recommended to allow for its slow binding kinetics.[1]
-
Initiate the reaction by adding [³H]-SAM (final concentration ~1 µM).
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by spotting the reaction mixture onto filter paper and immersing it in 10% TCA.
-
Wash the filter paper three times with 10% TCA to remove unincorporated [³H]-SAM.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for PRMT6 Activity (Western Blot for H3R2 Methylation)
This protocol outlines the steps to assess the ability of inhibitors to block PRMT6-mediated histone methylation in a cellular context.[12][13][14][15][16]
Materials:
-
HEK293T or other suitable cell line
-
Plasmid encoding for PRMT6 (wild-type)
-
Transfection reagent
-
Inhibitor compounds (SGC6870, this compound, EPZ020411)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3R2me2a, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot apparatus
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Transfect the cells with the PRMT6 expression plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with varying concentrations of the inhibitor (or DMSO control) for an additional 24 hours.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3R2me2a overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Normalize the H3R2me2a signal to the total Histone H3 signal to account for loading differences.
-
Determine the IC50 value for the inhibition of cellular H3R2 methylation.
PRMT6 Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the PRMT6 signaling pathway and the experimental workflows described above.
Caption: PRMT6 Signaling Pathway Overview
Caption: Experimental Workflows for Inhibitor Assessment
Conclusion
SGC6870 represents a superior chemical probe for the investigation of PRMT6 biology. Its high potency, exceptional selectivity, and well-characterized allosteric mechanism of action, coupled with the availability of its inactive enantiomer this compound, provide researchers with a robust tool to dissect the cellular functions of PRMT6 with high confidence. While EPZ020411 is a potent PRMT6 inhibitor, its broader selectivity profile necessitates careful interpretation of experimental results. The data and protocols presented in this guide are intended to empower researchers to make informed decisions in their selection and application of chemical probes for studying PRMT6.
References
- 1. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SGC6870 | Structural Genomics Consortium [thesgc.org]
- 3. researchgate.net [researchgate.net]
- 4. thomassci.com [thomassci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Probe SGC6870 | Chemical Probes Portal [chemicalprobes.org]
- 8. researchgate.net [researchgate.net]
- 9. Protein arginine methyltransferase 6 is a novel substrate of protein arginine methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic Mechanism of Protein Arginine Methyltransferase 6 (PRMT6) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 13. Western Analysis of Histone Modifications (Aspergillus nidulans) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 16. PRMT6 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
Safety Operating Guide
Navigating the Safe Disposal of SGC6870N: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of SGC6870N, a compound utilized as a negative control for the PRMT6 inhibitor SGC6870.[1][2][3] While specific disposal instructions for this compound are not publicly available, this document outlines a comprehensive disposal plan based on established best practices for hazardous chemical waste management.
Key Chemical and Physical Properties of this compound
Understanding the properties of this compound is the first step toward safe handling and disposal. The following table summarizes its key characteristics.
| Property | Value | Source |
| Physical Form | Powder | Sigma-Aldrich |
| Color | White to beige | Sigma-Aldrich |
| Solubility | DMSO: 2 mg/mL, clear | Sigma-Aldrich |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
| Molecular Formula | C₂₃H₂₁BrN₂O₂S | Sigma-Aldrich |
| Molecular Weight | 469.39 g/mol | Sigma-Aldrich |
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general guidelines for the disposal of hazardous chemical waste and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) protocols.
1. Waste Identification and Segregation:
-
Treat as Hazardous Waste: In the absence of specific data, this compound and any materials contaminated with it should be treated as hazardous chemical waste.[4][5]
-
Segregate Waste Streams: Do not mix this compound waste with other waste types. Maintain separate, clearly labeled waste containers for:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, pipette tips).
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO).
-
Sharps Waste: Contaminated needles, syringes, or other sharp objects.
-
2. Waste Containment and Labeling:
-
Solid Waste:
-
Collect in a designated, leak-proof, and sealable container. A sturdy plastic bag or a drum liner within a rigid outer container is recommended.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.
-
-
Liquid Waste:
-
Collect in a chemically compatible, leak-proof, and sealable container (e.g., a glass or polyethylene (B3416737) carboy).[4]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent used (e.g., DMSO), and the approximate concentration.
-
Never dispose of liquid waste containing this compound down the drain.[6]
-
-
Sharps Waste:
-
Place all contaminated sharps in a designated, puncture-resistant sharps container.
-
Label the container with "Hazardous Waste," "Sharps," and the chemical contaminant "this compound."
-
3. Storage of Waste:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory.
-
Ensure containers are kept closed except when adding waste.[4][7]
-
Store incompatible waste types separately to prevent accidental chemical reactions.
-
The SAA should be in a well-ventilated area and away from sources of ignition.
4. Disposal Request and Pickup:
-
Once a waste container is full, or in accordance with your institution's policies, arrange for its disposal.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.
-
Provide the EHS office with a complete and accurate description of the waste.
Experimental Protocol Waste Management
All materials and reagents from experimental protocols involving this compound must be disposed of as hazardous waste.
-
Cell Culture Media: Media containing this compound must be collected as liquid hazardous waste.
-
Assay Plates: Multi-well plates used in assays with this compound should be treated as contaminated solid waste.
-
Consumables: All disposable items, such as pipette tips, tubes, and gloves, that have come into contact with this compound must be disposed of in the designated solid hazardous waste container.
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures and consulting with your institutional EHS office, you can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
References
- 1. This compound|CAS 2561471-15-4|DC Chemicals [dcchemicals.com]
- 2. SGC6870 | Structural Genomics Consortium [thesgc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. ttuhscep.edu [ttuhscep.edu]
- 6. benchchem.com [benchchem.com]
- 7. offices.austincc.edu [offices.austincc.edu]
Personal protective equipment for handling SGC6870N
Essential Safety and Handling of SGC6870N
For laboratory personnel engaged in drug development and scientific research, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety protocols and logistical information for the handling and disposal of this compound, a negative control for the potent and selective PRMT6 allosteric inhibitor, SGC6870. As the toxicological properties of this compound have not been fully investigated, it is crucial to handle this compound with the utmost care, adhering to standard laboratory safety procedures for research chemicals of unknown hazard.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber. It is recommended to use gloves with a minimum thickness of 0.11 mm and a breakthrough time of at least 480 minutes. Inspect gloves for any damage prior to use. |
| Body Protection | A lab coat or other protective clothing should be worn to prevent skin contact. |
| Respiratory | If working in a poorly ventilated area or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
-
Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing. After handling, wash hands thoroughly.[2]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place. The recommended storage temperature is 2-8°C.
Spill and Disposal Procedures
In the event of a spill, appropriate measures must be taken to contain and clean the area safely.
-
Spill Containment : For small spills, wipe up with an absorbent material. For larger spills, dike the area to prevent spreading and absorb with an inert material such as vermiculite (B1170534) or sand.[2]
-
Disposal : Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not allow the chemical to enter drains.
First Aid Measures
In case of accidental exposure, follow these first aid guidelines:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.
-
Skin Contact : Wash the affected area with soap and water. Remove contaminated clothing and wash it before reuse.
-
Inhalation : Move to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the procedural steps for the safe handling and disposal of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
